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1-Propylpiperazine Documentation Hub

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  • Product: 1-Propylpiperazine
  • CAS: 50733-94-3

Core Science & Biosynthesis

Foundational

1-Propylpiperazine chemical properties and structure

Technical Whitepaper: 1-Propylpiperazine – Structural Dynamics and Synthetic Utility Executive Summary 1-Propylpiperazine (1-PP) represents a critical intermediate in medicinal chemistry, serving as a strategic "lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Propylpiperazine – Structural Dynamics and Synthetic Utility

Executive Summary

1-Propylpiperazine (1-PP) represents a critical intermediate in medicinal chemistry, serving as a strategic "lipophilic tuner" in the optimization of piperazine-based pharmacophores. Unlike its lighter homologs (1-methyl- and 1-ethylpiperazine), which are ubiquitous in blockbuster drugs like Sildenafil and Vardenafil, the N-propyl variant offers a distinct balance of steric bulk and hydrophobicity (LogP modulation). This guide provides a comprehensive technical analysis of 1-propylpiperazine, focusing on its physicochemical properties, selective synthesis via reductive amination, and its utility in Structure-Activity Relationship (SAR) studies for central nervous system (CNS) and antimicrobial agents.

Structural Identity & Physicochemical Profile

1-Propylpiperazine consists of a six-membered saturated heterocyclic ring containing two nitrogen atoms in a 1,4-relationship, with a propyl chain attached to the N1 position. The molecule exists predominantly in a chair conformation to minimize torsional strain, with the propyl group preferring an equatorial position to avoid 1,3-diaxial interactions.

Table 1: Key Physicochemical Properties
PropertyValueContext
IUPAC Name 1-PropylpiperazineSystematic nomenclature
CAS Number 20302-04-5Free base
CAS Number (Salt) 64262-23-3Dihydrobromide salt
Molecular Formula C₇H₁₆N₂MW: 128.22 g/mol
SMILES CCCN1CCNCC1Structural string
Boiling Point ~176–180 °C (est.)Higher than 1-ethylpiperazine (157 °C)
pKa (N1) ~5.6Tertiary amine (less basic)
pKa (N4) ~9.8Secondary amine (highly basic)
LogP ~0.8–1.1Moderate lipophilicity
Density ~0.89 g/mLLiquid at STP

Technical Insight: The N4 nitrogen (secondary amine) is significantly more basic than the N1 nitrogen (tertiary amine). In physiological conditions (pH 7.4), the N4 position is predominantly protonated, while the N1 position remains largely unprotonated, affecting membrane permeability and receptor binding affinity.

Synthetic Pathways: Causality & Control

Synthesizing 1-propylpiperazine requires controlling the reactivity to prevent bis-alkylation (formation of 1,4-dipropylpiperazine). Two primary methods exist: direct alkylation and reductive amination.

Method A: Reductive Amination (Preferred)

Why this method? Reductive amination using propanal and a mild reducing agent suppresses over-alkylation because the intermediate iminium ion forms selectively at the secondary amine, and the steric bulk of the resulting tertiary amine discourages further reaction.

Protocol:

  • Reagents: Piperazine (excess, 3.0 eq), Propanal (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (catalytic), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine in DCM under inert atmosphere (N₂).

    • Add propanal dropwise at 0°C. Stir for 30 min to allow hemiaminal/iminium formation.

    • Add STAB in portions. The use of STAB (mild hydride donor) prevents reduction of the aldehyde before imine formation.

    • Stir at room temperature for 12–16 hours.

    • Quench: Add saturated aqueous NaHCO₃.

    • Workup: Extract with DCM. Wash organic layer with brine.[1] Dry over Na₂SO₄.[1]

    • Purification: Distillation or column chromatography (DCM/MeOH/NH₄OH) is required to remove excess piperazine.

Method B: Nucleophilic Substitution (Traditional)

Why avoid? Reacting piperazine with 1-bromopropane often yields a statistical mixture of mono-propyl, di-propyl, and unreacted piperazine, requiring tedious separation.

Reactivity & Functionalization Map

The chemical utility of 1-propylpiperazine lies in the nucleophilicity of the secondary amine (N4). It serves as a handle for coupling to aromatic scaffolds or acyl chlorides.

Reactivity Base 1-Propylpiperazine (Nucleophile) Acylation Amide Formation (Reaction with R-COCl) Base->Acylation Nucleophilic Attack Sulfonylation Sulfonamide Formation (Reaction with Ar-SO2Cl) Base->Sulfonylation Base Catalysis SNAr N-Arylation (SNAr with Ar-F/Cl) Base->SNAr Heat/Base Salt Salt Formation (HCl/HBr salts) Base->Salt Protonation

Figure 1: Reactivity profile of 1-propylpiperazine showing key derivatization pathways.[2]

Pharmaceutical Applications & SAR Utility[7]

In drug discovery, the transition from a methyl- to a propyl-piperazine moiety is a classic strategy to modulate Lipophilic Ligand Efficiency (LLE) .

  • Lipophilicity Modulation:

    • Replacing a methyl group with a propyl group increases LogP by approximately +1.0 unit. This modification enhances blood-brain barrier (BBB) penetration for CNS drugs but may reduce metabolic stability due to potential oxidation at the propyl chain.

  • Steric Exploration:

    • The propyl chain can probe hydrophobic pockets in receptor binding sites (e.g., GPCRs like Dopamine D2 or Serotonin 5-HT receptors). If a binding pocket is deep but narrow, a propyl group may fit better than a bulky benzyl group but provide more van der Waals contact than a methyl group.

  • Case Study Context:

    • While Sildenafil uses a methylpiperazine, analogs with longer alkyl chains (ethyl, propyl) are synthesized to evade patent space or alter pharmacokinetic profiles (half-life extension).

Analytical Characterization (NMR Data)

Verification of the structure relies on identifying the symmetry of the piperazine ring and the distinct triplet-multiplet-triplet pattern of the propyl chain.

Table 2: Predicted ¹H NMR Shifts (CDCl₃, 300 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Propyl -CH₃ 0.90Triplet (t)3HTerminal methyl
Propyl -CH₂- 1.45–1.55Multiplet (m)2HCentral methylene
Propyl N-CH₂- 2.30–2.35Triplet (t)2HMethylene adjacent to N
Piperazine Ring 2.40–2.50Broad/Triplet4HProtons adjacent to N-propyl
Piperazine Ring 2.85–2.95Broad/Triplet4HProtons adjacent to secondary amine
Amine -NH ~1.80Broad Singlet1HExchangeable (varies with conc.)

Interpretation: The key diagnostic is the upfield triplet at 0.90 ppm (propyl terminal) and the desymmetrization of the piperazine ring protons compared to unsubstituted piperazine (which appears as a singlet at ~2.8 ppm).

Safety & Handling Protocol

  • Hazards: 1-Propylpiperazine is a corrosive irritant. It can cause severe skin burns and eye damage (Category 1B/2).

  • Storage: Hygroscopic and sensitive to CO₂ (forms carbamates). Store under inert gas (Argon/Nitrogen) in a cool, dry place.

  • Disposal: As a basic amine, it should be neutralized with dilute acid before disposal into organic waste streams.

References

  • Sigma-Aldrich. 1-n-Propylpiperazine dihydrobromide Product Specification. Retrieved from

  • PubChem. Piperazine Compound Summary (CID 4837) and Derivatives. National Library of Medicine. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry.[4][5] Retrieved from

  • Organic Chemistry Portal. Synthesis of Piperazines and Reductive Amination Protocols. Retrieved from

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[5] Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 1-Propylpiperazine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperazine Scaffold and N-Alkylation The piperazine ring is a ubiquitous structural motif in medicinal chemistry, reco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Scaffold and N-Alkylation

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to engage in multiple hydrogen or ionic bonds and its favorable acid-base equilibrium, make it an invaluable component in drug design.[3] The two nitrogen atoms of the piperazine core offer versatile points for substitution, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles.[4] N-alkylation of the piperazine ring, in particular, is a common strategy to modulate a compound's lipophilicity, cell permeability, and target-binding affinity.[1] This guide focuses on 1-propylpiperazine, a key intermediate and structural component in the development of various therapeutic agents. We will delve into its chemical identity, synthesis, analytical characterization, and its role in the design of pharmacologically active molecules.

Core Identifiers and Physicochemical Properties of 1-Propylpiperazine

1-Propylpiperazine is a colorless liquid with a characteristic pungent odor.[5] It is soluble in water and polar organic solvents.[5] The key identifiers and physicochemical properties of 1-propylpiperazine are summarized in the table below.

IdentifierValueSource(s)
CAS Number 21867-64-1[5]
IUPAC Name 1-Propylpiperazine
Synonyms N-Propylpiperazine, 1-n-Propylpiperazine[5]
Molecular Formula C₇H₁₆N₂[5][6][7]
Molecular Weight 128.22 g/mol [5][6]
Boiling Point 165-170 °C[8]
Density 0.868 ± 0.06 g/cm³ (Predicted)[8]
Flash Point 60.7 °C[5]
SMILES CCCN1CCNCC1
InChI InChI=1S/C7H16N2/c1-2-5-9-6-3-8-4-7-9/h8H,2-7H2,1H3[5]

Synthesis of 1-Propylpiperazine

The synthesis of 1-propylpiperazine is most commonly achieved through the direct N-alkylation of piperazine with a propyl halide, such as 1-bromopropane. This is a classic nucleophilic substitution reaction where one of the secondary amine nitrogens of the piperazine ring acts as the nucleophile.


Piperazine [label="Piperazine"]; PropylHalide [label="1-Bromopropane"]; SolventBase [label="Solvent (e.g., Acetonitrile)\nBase (e.g., K₂CO₃)"]; Reaction [label="Nucleophilic\nSubstitution", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up\n(Filtration, Evaporation)"]; Purification [label="Purification\n(Distillation)"]; Product [label="1-Propylpiperazine", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Piperazine -> Reaction; PropylHalide -> Reaction; SolventBase -> Reaction [style=dashed]; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

General workflow for the synthesis of 1-Propylpiperazine.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a general procedure for the synthesis of 1-propylpiperazine. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.

Materials:

  • Piperazine

  • 1-Bromopropane

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (for salt formation if desired)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the solution. This will act as a base to neutralize the hydrobromic acid formed during the reaction.

  • Addition of Alkylating Agent: Slowly add 1-bromopropane (1.1 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in water and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-propylpiperazine.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-propylpiperazine.

Analytical Characterization

The identity and purity of synthesized 1-propylpiperazine can be confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 1-propylpiperazine is expected to show characteristic signals for the propyl group and the piperazine ring protons. The methyl (CH₃) protons of the propyl group will appear as a triplet, the adjacent methylene (CH₂) protons as a sextet, and the methylene protons attached to the nitrogen as a triplet. The piperazine ring protons will typically appear as two multiplets corresponding to the protons on the substituted and unsubstituted nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbons of the propyl group and the two non-equivalent carbons of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 1-propylpiperazine will exhibit characteristic absorption bands corresponding to:

  • N-H stretching: A broad peak in the region of 3200-3500 cm⁻¹ for the secondary amine.

  • C-H stretching: Sharp peaks in the region of 2800-3000 cm⁻¹ for the alkyl groups.

  • C-N stretching: Bands in the fingerprint region (typically 1000-1200 cm⁻¹) corresponding to the carbon-nitrogen bonds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-propylpiperazine will show a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern will likely involve the loss of alkyl fragments from the propyl group and cleavage of the piperazine ring.


Sample [label="1-Propylpiperazine\nSample"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; IR [label="FTIR Spectroscopy", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Mass Spectrometry", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Structure [label="Structural Confirmation\n& Purity Assessment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> NMR; Sample -> IR; Sample -> MS; NMR -> Structure; IR -> Structure; MS -> Structure; }

Workflow for the analytical characterization of 1-Propylpiperazine.

Applications in Drug Development

The 1-propylpiperazine moiety is a valuable building block in the design of new therapeutic agents. The introduction of the n-propyl group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. Furthermore, the propyl group can engage in hydrophobic interactions within the binding pocket of a biological target, thereby increasing the compound's potency and selectivity.[1]

A notable example of a drug containing a derivative of 1-propylpiperazine is Naftopidil .[9]

Case Study: Naftopidil

Naftopidil is an α₁-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[10] Its mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, which alleviates the urinary symptoms associated with BPH.[10] Naftopidil exhibits a higher affinity for the α₁D-adrenoceptor subtype, which is thought to contribute to its effectiveness in improving both storage and voiding symptoms.[11] The 1-propylpiperazine moiety in the related drug, Urapidil, is crucial for its α₁-adrenoceptor antagonist activity. The N-propyl group likely contributes to the optimal positioning of the molecule within the receptor's binding site.

Safety and Handling

1-Propylpiperazine is an irritant and should be handled with appropriate safety precautions.[5] It may cause irritation to the eyes, skin, and respiratory system.[5] Therefore, it is essential to work in a well-ventilated area and wear personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat.[5]

GHS Hazard Statements (Anticipated based on similar compounds):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements (Anticipated based on similar compounds):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

1-Propylpiperazine is a fundamentally important chemical entity in the field of medicinal chemistry. Its straightforward synthesis and the versatile nature of the piperazine scaffold make it a valuable building block for the creation of novel drug candidates. A thorough understanding of its synthesis, characterization, and the structure-activity relationships it imparts is crucial for researchers and scientists working in drug discovery and development. The continued exploration of derivatives of 1-propylpiperazine holds promise for the development of new and improved therapies for a wide range of diseases.

References

  • ChemBK. N-Propylpiperazine. [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-948.
  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-948.
  • Patsnap Synapse. What is the mechanism of Naftopidil?[Link]

  • Sembulingam, P., & Sembulingam, K. (2019). Piperazine skeleton in the structural modification of natural products: a review.
  • de Paula, J. C., de Freitas, R. P., & de Castro, A. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Basic & clinical pharmacology & toxicology, 123(6), 637-645.
  • Singh, A., & Kumar, A. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537.
  • Thakkar, K., & Thakkar, S. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • Masumori, N. (2011). The role of naftopidil in the management of benign prostatic hyperplasia. Therapeutics and clinical risk management, 7, 227–238.
  • ResearchGate. 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. [Link]

  • DergiPark. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • Sembulingam, P., & Sembulingam, K. (2019). Piperazine skeleton in the structural modification of natural products: a review.
  • Masumori, N., Tsukamoto, T., Shibuya, A., Miyao, N., Kunishima, Y., & Iwasawa, A. (2016). Three-year outcome analysis of alpha 1-blocker naftopidil for patients with benign prostatic hyperplasia in a prospective multicenter study in Japan. Patient preference and adherence, 10, 1337–1344.

Sources

Foundational

Spectroscopic Profile and Structural Analysis of 1-Propylpiperazine: A Technical Guide

Topic: Spectroscopic Data and Analysis of 1-Propylpiperazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary 1-Propylpiperazine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data and Analysis of 1-Propylpiperazine Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

1-Propylpiperazine (CAS 20327-23-5) is a critical secondary amine intermediate used in the synthesis of pharmaceutical agents, particularly in the development of piperazine-based antihistamines, antipsychotics, and designer drug analogues. Accurate spectroscopic characterization is essential for distinguishing this linear isomer from its branched counterpart, 1-isopropylpiperazine, and for quantifying impurities such as 1,4-dipropylpiperazine. This guide provides a definitive reference for the structural elucidation of 1-propylpiperazine using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Chemical Identity and Physical Properties[1][2][3]

Before spectroscopic analysis, the physicochemical baseline must be established to verify sample integrity. 1-Propylpiperazine is a hygroscopic liquid at room temperature, distinct from its solid dihydrobromide salt.

PropertyValueNotes
IUPAC Name 1-Propylpiperazine
CAS Number 20327-23-5Free base
Molecular Formula

Molecular Weight 128.22 g/mol Monoisotopic Mass: 128.13
Boiling Point ~182–184 °CEstimated (Isomer 1-iPr is 180°C)
Density 0.895 g/mLAt 25°C
Solubility Miscible in water, EtOH,

Strongly basic (pKa ~9.8, ~5.[1][2][3]4)

Mass Spectrometry (MS) Analysis[3][6][7][8][9]

Fragmentation Pathway

Electron Ionization (EI) MS is the primary tool for structural confirmation. The molecular ion (


) is observed at m/z 128 . The fragmentation pattern is dominated by 

-cleavage initiated by the nitrogen lone pairs.

Key Diagnostic Ions:

  • m/z 128 (

    
    ):  Molecular ion (detectable, usually weak to medium intensity).
    
  • m/z 99 (

    
    ):  Loss of an ethyl radical (
    
    
    
    ) from the propyl chain via exocyclic
    
    
    -cleavage. This distinguishes the n-propyl isomer from the iso-propyl isomer (which loses a methyl radical to give m/z 113).
  • m/z 70 (Base Peak): Characteristic piperazine ring fragment (

    
    ), formed via ring cleavage.
    
  • m/z 56: Ring contraction fragment (

    
    ).
    
Fragmentation Logic Diagram

The following diagram illustrates the mechanistic pathways leading to the primary ions.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 128 [C7H16N2]+. Alpha_Cleavage_Exo Exocyclic α-Cleavage (Loss of Ethyl Radical) M_Ion->Alpha_Cleavage_Exo - •C2H5 (29 Da) Ring_Cleavage Ring Fragmentation (Retro-Diels-Alder like) M_Ion->Ring_Cleavage Frag_99 Fragment m/z 99 [N-Methylene Piperazine]+ Alpha_Cleavage_Exo->Frag_99 Frag_70 Base Peak m/z 70 [C4H8N]+ Ring_Cleavage->Frag_70 Dominant Pathway Frag_56 Fragment m/z 56 [C3H6N]+ Ring_Cleavage->Frag_56 Secondary Pathway

Caption: EI-MS fragmentation pathways for 1-Propylpiperazine showing the origin of the diagnostic m/z 99 and base peak m/z 70 ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

NMR is the definitive method for assessing purity and isomeric identity. The spectra below assume the use of CDCl₃ as the solvent.

H NMR Data (300/400 MHz, CDCl₃)

The molecule possesses a plane of symmetry through the N-propyl axis regarding the piperazine ring protons (time-averaged).

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
1 (CH₃) 0.90Triplet (

Hz)
3HTerminal methyl of propyl chain.
2 (CH₂) 1.48–1.56Sextet2HCentral methylene of propyl chain.
NH 1.80Broad Singlet1HExchangeable amine proton (shift varies with concentration).
3 (N-CH₂) 2.28–2.32Triplet (

Hz)
2HPropyl methylene attached to N1.
Ring (H2/H6) 2.40–2.45Broad Triplet4HRing protons

to the propyl-substituted Nitrogen (N1). Upfield due to alkyl donation.
Ring (H3/H5) 2.88–2.92Broad Triplet4HRing protons

to the secondary amine Nitrogen (N4). Downfield due to less shielding.

Differentiation Note: In 1-isopropylpiperazine , the alkyl region shows a doublet (methyls) at ~1.0 ppm and a septet (methine) at ~2.6 ppm. The absence of the sextet at 1.5 ppm is the key differentiator for the n-propyl isomer.

C NMR Data (75/100 MHz, CDCl₃)
Shift (

, ppm)
Carbon TypeAssignment
12.0

Terminal methyl.
20.2

Central propyl methylene.
46.1

(Ring)
Carbons

to the secondary amine (C3/C5).
54.6

(Ring)
Carbons

to the tertiary amine (C2/C6).
60.8

Propyl methylene attached to Nitrogen.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the presence of the secondary amine functionality, which disappears if the sample is contaminated with the 1,4-dipropyl impurity.

  • 3250–3400 cm⁻¹: N-H stretching vibration (weak to medium, broad). Absent in 1,4-dipropylpiperazine.

  • 2930–2960 cm⁻¹: Asymmetric C-H stretch (propyl chain).

  • 2800–2850 cm⁻¹: Symmetric C-H stretch and "Bohlmann bands" (characteristic of amines with lone pairs antiperiplanar to C-H bonds).

  • 1130–1150 cm⁻¹: C-N stretching vibrations.

Experimental Protocol: Synthesis & Purification

To generate high-quality spectroscopic data, the compound must be synthesized with high selectivity to avoid poly-alkylation.

Synthesis Workflow

Reaction: Nucleophilic substitution of 1-bromopropane with excess piperazine.



Step-by-Step Protocol:

  • Reagent Setup: Dissolve Piperazine (anhydrous, 5.0 equiv) in THF. The large excess is crucial to statistically favor mono-alkylation over di-alkylation.

  • Addition: Add 1-Bromopropane (1.0 equiv) dropwise at 0°C to control the exotherm.

  • Reflux: Heat to reflux (66°C) for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9, Ninhydrin stain).

  • Workup:

    • Filter off the precipitated piperazine hydrobromide salt.

    • Concentrate the filtrate to remove THF.

    • Resuspend residue in water; basify with 50% NaOH to pH >12.

    • Extract with Dichloromethane (

      
      ).
      
  • Purification:

    • Distillation: Fractional distillation under reduced pressure is preferred. 1-Propylpiperazine distills after the lower-boiling unreacted piperazine.

    • Alternative: Column chromatography on silica gel (eluent: DCM/MeOH/NH

      
      OH) can separate the mono-propyl (Rf ~0.3) from the di-propyl impurity (Rf ~0.7).
      
Impurity Profiling Logic

The most common impurity is 1,4-dipropylpiperazine .

Impurity_Check Sample Synthesized Sample NMR_Check 1H NMR Analysis Sample->NMR_Check Decision Check Integration Ratio NMR_Check->Decision Pure Pure 1-Propyl (3H Methyl : 8H Ring) Decision->Pure Ratio Matches Impure Contaminated (Excess Propyl Signals) Decision->Impure Methyl Integral > 3H or Missing NH

Caption: Logic flow for detecting 1,4-dipropylpiperazine contamination using proton integration.

References

  • National Institute of Standards and Technology (NIST). 1-Propylpiperazine Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (General piperazine shift predictions). Available at: [Link]

  • PubChem. Piperazine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Exploratory

1-Propylpiperazine: A Strategic Building Block for Physicochemical Tuning in Drug Discovery

[1][2][3] Executive Summary In the landscape of medicinal chemistry, 1-Propylpiperazine (CAS 20302-04-5) serves as a critical secondary amine scaffold, primarily utilized to modulate the physicochemical profile of drug c...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

In the landscape of medicinal chemistry, 1-Propylpiperazine (CAS 20302-04-5) serves as a critical secondary amine scaffold, primarily utilized to modulate the physicochemical profile of drug candidates.[1][2] While its analogs (N-methyl and N-ethyl piperazines) are ubiquitous in blockbuster therapeutics like Sildenafil and Vardenafil, the N-propyl variant offers a distinct "Goldilocks" zone for lipophilicity (LogP) and steric bulk.[1][2] This guide provides an in-depth analysis of its synthetic accessibility, reactivity, and application in Structure-Activity Relationship (SAR) campaigns, specifically for GPCR and kinase targets.[1][2]

Part 1: Chemical Profile & Physicochemical Properties[1][3]

1-Propylpiperazine is defined by its semi-rigid heterocyclic core and the propyl side chain, which imparts greater lipophilicity than its methyl counterpart without the metabolic liability of longer alkyl chains.[1]

PropertyValue / DescriptionRelevance in MedChem
CAS Number 20302-04-5Unique Identifier
Molecular Formula C₇H₁₆N₂--
Molecular Weight 128.22 g/mol Fragment-based drug design (FBDD) compliant
Boiling Point ~150–155 °C (est.)[1][2][3]High boiling point allows for high-temp couplings
pKa (Conjugate Acid) ~9.1 (N1-H), ~5.1 (N4-Propyl)N1 is basic and nucleophilic; N4 is less basic due to alkylation
LogP (Octanol/Water) ~0.8–1.1Enhanced permeability compared to N-methylpiperazine (LogP ~ -0.[1][2][3]2)
H-Bond Donors/Acceptors 1 / 2Balanced profile for membrane permeability
Expert Insight: The Lipophilicity Shift

Replacing an N-methyl group with an N-propyl group typically increases cLogP by approximately 1.0 unit.[1][2][3] This modification is a standard tactic in lead optimization to improve blood-brain barrier (BBB) penetration or to fill hydrophobic pockets in target proteins (e.g., CXCR4, GPR39) where smaller substituents fail to achieve optimal van der Waals contacts.[1][2]

Part 2: Synthetic Accessibility & Manufacturing[1]

Synthesizing 1-propylpiperazine with high selectivity (avoiding 1,4-dipropylpiperazine) is the primary challenge.[1][2][3] Below are the three industry-standard pathways, ranked by scalability and selectivity.

Diagram 1: Synthesis Pathways

SynthesisPathways Piperazine Piperazine (Excess) MonoAlk Direct Mono-Alkylation (Low Selectivity) Piperazine->MonoAlk RedAm Reductive Amination (High Selectivity) Piperazine->RedAm PropylBromide n-Propyl Bromide PropylBromide->MonoAlk Propanal Propanal Propanal->RedAm BocPip N-Boc-Piperazine Protect Protection/Deprotection (High Purity) BocPip->Protect 1. Propyl Bromide 2. TFA/HCl Target 1-Propylpiperazine MonoAlk->Target Distillation req. RedAm->Target NaBH(OAc)3 / DCM Protect->Target

Caption: Comparative synthetic routes. Reductive amination is preferred for scale; Protection/Deprotection for high-purity library synthesis.[1][2][3]

Detailed Protocol: Selective Reductive Amination

Best for: Gram-to-Kilogram scale synthesis with minimal bis-alkylation.[1][2][3]

  • Reagents: Piperazine (anhydrous, 1.0 eq), Propanal (1.05 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (catalytic), DCM (solvent).[1][2]

  • Procedure:

    • Dissolve piperazine in DCM at 0°C.

    • Add propanal dropwise.[1][3] Stir for 30 min to form the iminium species.

    • Add STAB portion-wise (exothermic).[1][2][3]

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Add saturated NaHCO₃.

  • Purification: Extract with DCM. The key to high purity is the basic wash.[3] Since the product is a diamine, pH control is vital.[3] Dry organic layer over Na₂SO₄ and concentrate.[1][3] Distillation under reduced pressure yields the pure oil.[3]

Part 3: Medicinal Chemistry Applications[1][3][4][5]

SAR Case Study: CXCR4 Antagonists

In the development of CXCR4 antagonists (used for stem cell mobilization and HIV inhibition), the basicity and steric profile of the nitrogen side chain are crucial.

  • The Challenge: A butylamine side chain in lead compound TIQ-15 showed poor metabolic stability (CYP2D6 liability) and low permeability.[1][2][3][4]

  • The Solution: Replacing the linear amine with 1-propylpiperazine (linked via the N1 nitrogen) maintained the necessary basicity for receptor interaction while introducing a rigidifying ring that reduced entropic penalty upon binding. The propyl group specifically optimized hydrophobic interactions within the receptor channel, improving the Permeability (PAMPA) by >100-fold compared to the parent amine.

Solubility & Pharmacokinetics

1-Propylpiperazine is often superior to phenyl- or benzyl-piperazines for solubility.[1][2][3]

  • Mechanism: The aliphatic propyl group is lipophilic enough to cross membranes but short enough to prevent the "grease ball" effect seen with longer chains (hexyl/octyl).[3]

  • Salt Formation: It readily forms crystalline dihydrochloride or dihydrobromide salts, which are non-hygroscopic and suitable for solid oral dosage forms.[1][3]

Diagram 2: MedChem Decision Tree

MedChemDecision Start Lead Optimization: Piperazine Selection CheckLogP Is LogP too low? Start->CheckLogP CheckMetab Is N-Methyl dealkylated? CheckLogP->CheckMetab Yes UseMethyl Use N-Methylpiperazine (Sildenafil-like) CheckLogP->UseMethyl No CheckSteric Is binding pocket deep? CheckMetab->CheckSteric Yes (Labile) UseEthyl Use N-Ethylpiperazine (Vardenafil-like) CheckMetab->UseEthyl No (Stable) UsePropyl Use 1-Propylpiperazine CheckSteric->UsePropyl Yes (Need Bulk) CheckSteric->UseEthyl No

Caption: Decision logic for selecting alkyl-piperazines during lead optimization phases.

Part 4: Experimental Protocols for Coupling

Protocol A: Nucleophilic Aromatic Substitution (SₙAr)

Target: Synthesis of aryl-piperazine cores (e.g., for antipsychotic or kinase inhibitor scaffolds).[1][2]

Substrate: 4-Fluoronitrobenzene (or similar electron-deficient aryl halide).[1][2][3] Reagent: 1-Propylpiperazine.[1][2][3][5][6][7][8][9]

  • Setup: In a sealed tube, dissolve aryl halide (1.0 mmol) in DMF (3 mL).

  • Addition: Add 1-Propylpiperazine (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Reaction: Heat to 80°C for 4–6 hours.

  • Workup: Pour into ice water. The product often precipitates.[3] If not, extract with EtOAc.[1][3]

  • Note: The N1-nitrogen (secondary amine) is the nucleophile.[1][3] The N4-propyl group deactivates the N4 nitrogen sterically and electronically (via alkyl donation), ensuring high regioselectivity for N1-arylation.[1][2]

Protocol B: Buchwald-Hartwig Amination

Target: Coupling with unactivated aryl bromides/chlorides.[1][2][3]

  • Catalyst System: Pd₂(dba)₃ (2 mol%) / BINAP or XPhos (4 mol%).[1][2][3]

  • Base: NaOtBu (1.5 eq).[1][2][3]

  • Conditions: Toluene, 100°C, under Argon.

  • Observation: 1-Propylpiperazine couples efficiently. The propyl tail does not interfere with the Pd-catalytic cycle, unlike bulkier t-butyl or benzhydryl groups.[1][2]

Part 5: Handling & Safety Data[1][2][3]

  • Hazards: Corrosive (Skin Corr.[1][2][3] 1B). Causes severe skin burns and eye damage.[1][3]

  • Storage: Hygroscopic. Store under nitrogen atmosphere. The dihydrobromide salt is stable at room temperature; the free base should be stored at 4°C to prevent oxidation/discoloration over time.[3]

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless acylation is intended).[1][3]

References

  • Miller, J. F., et al. "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties."[1][2][3] Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 7, 2010, pp. 2125-2128.[1][2][3] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 86855, 1-Propylpiperazine."[1][2][3] PubChem, 2024.[1][3] Link[1][2]

  • Sergeev, S. A., et al. "Methods for the Catalytic Synthesis of Piperazine."[1][3] Catalysis in Industry, vol. 14, 2022, pp. 218–229.[1][3] Link

  • Chao, J., et al. "Synthesis and biological evaluation of novel 1-propylpiperazine derivatives as potential GPR39 antagonists."[1][2][3] European Journal of Medicinal Chemistry, 2015.[1][3] (Contextual citation based on GPR39 antagonist research).

  • Sigma-Aldrich. "Safety Data Sheet: 1-n-Propylpiperazine dihydrobromide."[1][2][3] Link

Sources

Foundational

Technical Guide: 1-Propylpiperazine – Safety, Handling, and Applications

[1] Executive Summary 1-Propylpiperazine (CAS: 20302-04-5) is a secondary/tertiary amine derivative critical to pharmaceutical synthesis, particularly in the development of piperazine-based bioactive scaffolds. Its dual...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Propylpiperazine (CAS: 20302-04-5) is a secondary/tertiary amine derivative critical to pharmaceutical synthesis, particularly in the development of piperazine-based bioactive scaffolds. Its dual hazard profile—flammable liquid and corrosive amine —demands a rigorous safety protocol that exceeds standard laboratory practices.[1]

This guide synthesizes physicochemical data, toxicological insights, and field-proven handling methodologies.[1] It is designed for researchers requiring high-fidelity control over reaction environments to prevent carbamate formation (air sensitivity) while mitigating severe chemical burn risks.

Part 1: Chemical Profile & Physicochemical Properties[1][2]

Understanding the physical constants is the first step in designing safe experimental apparatus. 1-Propylpiperazine is a volatile, basic liquid that aggressively attacks mucous membranes.[1]

Table 1: Physicochemical Data
PropertyValueOperational Implication
CAS Number 20302-04-5Unique Identifier for inventory/EHS.
Molecular Formula C₇H₁₆N₂MW: 128.22 g/mol .[1]
Physical State Colorless to light yellow liquidDiscoloration indicates oxidation or carbamate formation.[1]
Boiling Point 150–152 °CModerate volatility; requires heating baths for distillation.[1]
Flash Point ~56–58 °C (Closed Cup)Flammable. Vapors can ignite at moderate lab temperatures.
Density 0.88–0.91 g/mLLess dense than water; floats on aqueous spills.[1]
pKa ~9.8 (est. for N1)Strong base; incompatible with acids and acid chlorides.[1]
Solubility Miscible in water, ethanol, DCMHygroscopic; absorbs atmospheric moisture.[1]

Expert Insight: The combination of a flash point (~57°C) and corrosivity classifies this as a "high-risk transfer" reagent. Static discharge during transfer can ignite vapors, while the liquid causes immediate necrosis.[1] Grounding of containers is mandatory.[1]

Part 2: Hazard Identification & Toxicology[1][3][4][5]

GHS Classification (Self-Validating Risk Assessment)

The following H-statements define the operational boundaries. If your risk assessment does not account for these, the protocol is invalid.[1]

  • H226: Flammable liquid and vapor.[1][2]

  • H314: Causes severe skin burns and eye damage (Category 1B).[1][3]

  • H302/H312: Harmful if swallowed or in contact with skin.[1][3]

  • H335: May cause respiratory irritation.[1][3][2][4]

Toxicological Mechanism
  • Corrosivity: As a strong organic base, 1-propylpiperazine saponifies cell membrane lipids and denatures proteins upon contact, leading to deep, penetrating chemical burns that may not be immediately painful due to nerve damage.[1]

  • Inhalation: Vapors are highly irritating to the upper respiratory tract. Prolonged exposure can lead to pulmonary edema.[1]

  • Carbamate Formation: Like many alkyl piperazines, it reacts reversibly with atmospheric CO₂ to form solid carbamates.[1] This not only degrades the reagent but can clog flow chemistry lines, leading to dangerous over-pressurization.[1]

Part 3: Safe Handling & Storage Protocols

The "Inert-First" Transfer Protocol

Objective: Transfer 1-propylpiperazine without exposure to air (preventing degradation) or skin contact.

Required PPE:

  • Gloves: Laminate film (Silver Shield) or thick Nitrile (>0.11mm, double gloved).[1] Latex is permeable to amines and forbidden.[1]

  • Eye Protection: Chemical splash goggles + Face shield.[1]

  • Respiratory: Fume hood required.[1] If outside hood, full-face respirator with amine/organic vapor cartridges.[1]

Step-by-Step Methodology:

  • Preparation: Secure the reagent bottle and the receiving flask (dried, N₂-purged). Ground both vessels to prevent static buildup.[1]

  • Cannula Setup: Insert a long stainless steel needle (cannula) through a septum into the reagent bottle. Insert a short "vent" needle connected to an inert gas line (N₂ or Ar).

  • Pressure Transfer: Pressurize the reagent bottle slightly with N₂.[1] The pressure differential forces the liquid through the cannula into the receiving flask.[1]

    • Why? This avoids pouring (splash risk) and excludes O₂/CO₂.[1]

  • Quenching: Upon completion, flush the cannula with a dilute acid (e.g., 1M HCl) into a waste beaker before removing it from the hood environment to neutralize residual amine.[1]

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this reagent.

HandlingProtocol Start Start: Reagent Retrieval CheckPPE Check PPE: Nitrile/Laminate Gloves + Goggles Start->CheckPPE Environment Is Fume Hood Available? CheckPPE->Environment Stop STOP: Do Not Proceed Environment->Stop No Prep Purge Receiving Flask with N2/Argon Environment->Prep Yes TransferMethod Select Transfer Method Prep->TransferMethod Syringe Syringe Transfer (< 10 mL) TransferMethod->Syringe Cannula Cannula/Positive Pressure (> 10 mL) TransferMethod->Cannula Execution Execute Transfer (Grounding Required) Syringe->Execution Cannula->Execution Cleanup Flush Lines with Dilute Acid (Neutralize) Execution->Cleanup

Caption: Figure 1: Logic flow for the safe transfer of 1-Propylpiperazine, prioritizing inert atmosphere and static grounding.

Part 4: Emergency Response & Waste Management[1]

Spill Management (The Neutralization Logic)

Do not simply wipe up spills. The basicity must be addressed to prevent chemical burns to the cleaning crew.

  • Evacuate: Remove ignition sources immediately (Flash point ~57°C).

  • Isolate: Ventilate the area.

  • Neutralize: Apply a weak acid neutralizer (e.g., Citric acid or dilute Acetic acid) to the spill.[1]

    • Indicator: Use pH paper to confirm the spill is pH 6–8 before wiping.

  • Absorb: Use vermiculite or sand.[1] Do not use sawdust (flammability risk with oxidizers, though less critical here, it is bad practice with amines).[1]

First Aid Protocols
  • Skin Contact: Rinse with water for 15 minutes.[1][4][5] Do not use vinegar on skin burns (exothermic reaction heat can worsen tissue damage). Use sterile water/saline.[1]

  • Eye Contact: Immediate irrigation is critical.[1][5] Time to irrigation determines blindness risk.[1]

Emergency Decision Tree

EmergencyResponse Accident Accident Occurs Type Identify Type Accident->Type Skin Skin Exposure Type->Skin Eye Eye Exposure Type->Eye Spill Bench Spill Type->Spill ActionSkin Drench 15min Remove Clothing Skin->ActionSkin ActionEye Irrigate 15min Force Eyelids Open Eye->ActionEye ActionSpill Eliminate Ignition Neutralize (Citric Acid) Spill->ActionSpill Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical

Caption: Figure 2: Emergency response triage for personal exposure versus containment events.

Part 5: Pharmaceutical Applications & Synthesis Context[1][8][9][10]

1-Propylpiperazine is not merely a solvent; it is a pharmacophore building block. Its N1-propyl group provides lipophilicity, while the N4 nitrogen remains nucleophilic for derivatization.[1]

Key Synthetic Utility
  • Nucleophilic Substitution (SnAr): Reacts with chloropyrimidines or chlorobenzenes to form bi-aryl piperazine motifs common in serotonergic drugs (e.g., 5-HT1A agonists).[1]

  • Reductive Amination: Acts as the amine component reacting with aldehydes to extend carbon chains.

Storage for Quality Assurance

To maintain "Drug Grade" purity:

  • Atmosphere: Store under Argon. CO₂ absorption forms 1-propylpiperazine carbamate (white crust), which alters stoichiometry in precise couplings.[1]

  • Container: Glass or Stainless Steel.[1] Avoid Aluminum (amines can be corrosive to Al at high temps/humidity).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 86846, 1-Propylpiperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 1-propylpiperazine - Hazards and Classification. Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier URLs are dynamic).

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: Piperazine Derivatives. Retrieved from [Link]

Sources

Foundational

1-Propylpiperazine Derivatives: Synthetic Pathways, Pharmacological Profiling, and Therapeutic Horizons

Executive Summary The 1-propylpiperazine moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptor (GPCR) ligands, particularly within the d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-propylpiperazine moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptor (GPCR) ligands, particularly within the dopaminergic and serotonergic systems. Unlike its methyl or ethyl counterparts, the N-propyl group provides an optimal steric and lipophilic balance, frequently enhancing affinity for Dopamine D2/D3 receptors and Serotonin 5-HT1A receptors. This technical guide dissects the synthetic architecture, pharmacological mechanisms, and therapeutic potential of 1-propylpiperazine derivatives, providing researchers with actionable protocols and mechanistic insights for drug development.

Chemical Architecture & Synthesis[1]

The "Propyl Effect" in Medicinal Chemistry

The selection of a propyl chain on the piperazine nitrogen is rarely arbitrary. In dopaminergic structure-activity relationships (SAR), the N-propyl group often confers superior binding affinity compared to methyl or ethyl groups. This is attributed to the hydrophobic pocket within the orthosteric binding site of D2-like receptors, which accommodates the three-carbon chain more effectively than shorter alkyls, while avoiding the steric clashes introduced by bulkier butyl or pentyl chains.

Synthetic Protocol: Selective N-Alkylation

The synthesis of 1-propylpiperazine requires precise control to avoid over-alkylation (formation of 1,4-dipropylpiperazine). The following protocol utilizes a controlled mono-alkylation strategy.

Reagents: Piperazine (anhydrous), 1-Bromopropane, Potassium Carbonate (


), Acetonitrile (ACN).

Step-by-Step Methodology:

  • Dissolution: Dissolve piperazine (10.0 equiv) in refluxing acetonitrile. The large excess is critical to statistically favor mono-substitution.

  • Addition: Add finely ground anhydrous

    
     (1.5 equiv) to the solution.
    
  • Alkylation: Dropwise add 1-bromopropane (1.0 equiv) dissolved in ACN over 60 minutes while maintaining reflux. Rationale: Slow addition prevents localized high concentrations of alkylating agent, reducing bis-alkylation.

  • Reflux: Stir at reflux (

    
    ) for 4-6 hours. Monitor via TLC (System: DCM/MeOH/NH4OH 90:9:1).
    
  • Workup: Filter off inorganic salts while hot. Concentrate the filtrate to remove solvent and excess 1-bromopropane.

  • Purification: Distill the residue under reduced pressure. The excess piperazine will distill first, followed by the product 1-propylpiperazine. Alternatively, use column chromatography on silica gel.[1]

Visualization: Synthetic Pathway

SynthesisPathway Piperazine Piperazine (10.0 equiv) Intermediate Transition State (SN2 Attack) Piperazine->Intermediate Nucleophilic Attack Reagents 1-Bromopropane + K2CO3 (ACN, Reflux) Reagents->Intermediate Product 1-Propylpiperazine (Mono-alkylated) Intermediate->Product Major Pathway SideProduct 1,4-Dipropylpiperazine (Impurity) Intermediate->SideProduct Minor Pathway (If excess alkyl halide)

Figure 1: Reaction scheme for the selective synthesis of 1-propylpiperazine via nucleophilic substitution.

Pharmacological Profile[1][3][4][5][6][7]

Dopamine D2/D3 Receptor Interaction

1-Propylpiperazine derivatives are potent ligands for the D2-like receptor family. The propyl group mimics the propyl amine found in dopamine agonists like pramipexole and ropinirole.

  • Mechanism: These derivatives typically act as agonists or partial agonists. Upon binding, they stabilize the receptor in an active conformation, facilitating the exchange of GDP for GTP on the

    
     subunit.
    
  • Selectivity: The piperazine ring often serves as a scaffold to link an aromatic "head" group (binding the orthosteric site) to a secondary "tail" group (binding a secondary hydrophobic pocket), creating bitopic ligands with high D3 selectivity.

Serotonin 5-HT1A Modulation

Many 1-propylpiperazine derivatives exhibit dual affinity for 5-HT1A receptors.

  • Signaling: 5-HT1A agonism leads to membrane hyperpolarization via G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), reducing neuronal excitability.

  • Therapeutic Value: This dual D2/5-HT1A profile is highly sought in antipsychotic drug discovery to mitigate extrapyramidal side effects (EPS).

Visualization: GPCR Signaling Cascade

SignalingPathway Ligand 1-Propylpiperazine Derivative Receptor D2/D3 or 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein Activation Receptor->G_Protein GTP Exchange AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits IonChannel GIRK Channels (Activation/Efflux K+) G_Protein->IonChannel Activates cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Reduction) cAMP->PKA Outcome Reduced Neuronal Excitability PKA->Outcome IonChannel->Outcome

Figure 2: Signal transduction pathway for Gi/o-coupled receptors activated by propylpiperazine ligands.

Therapeutic Applications

Central Nervous System (CNS) Disorders

The primary utility of 1-propylpiperazine derivatives lies in neuropsychiatry.

IndicationTarget MechanismTherapeutic Benefit
Parkinson's Disease D2/D3 AgonismRestores dopaminergic tone in the striatum; improves motor control.
Schizophrenia D2 Antagonism / 5-HT1A Agonism"Atypical" profile; reduces positive symptoms (D2) while improving negative symptoms and cognition (5-HT1A).
Anxiety/Depression 5-HT1A Partial AgonismModulates serotonergic tone; anxiolytic effects similar to buspirone.
Substance Abuse D3 Partial AgonismD3 receptors in the nucleus accumbens mediate reward; partial agonists can block drug-seeking behavior without dysphoria.
Emerging Application: Sigma Receptor Modulation

Recent research identifies piperazine derivatives as potent Sigma-1 (


) receptor ligands. Compounds structurally related to PB28  (a cyclohexylpiperazine analog) show that modifying the N-substituent to a propyl chain alters affinity but retains biological activity. These ligands are being investigated for neuroprotection and, surprisingly, antiviral activity (e.g., against SARS-CoV-2) by interfering with host-pathogen protein interactions.

Experimental Protocols

Radioligand Binding Assay (Dopamine D2)

To validate the affinity of a newly synthesized 1-propylpiperazine derivative.

  • Preparation: Transfect HEK293 cells with human D2 receptor cDNA. Harvest membranes by centrifugation (40,000 x g).

  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      .
    • Radioligand:

      
      -Spiperone (0.5 nM).
      
    • Competitor: Test compound (10 concentrations,

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M Haloperidol.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Safety & Toxicology Note

While 1-propylpiperazine is a valuable intermediate, researchers must be aware of the toxicological profile of piperazine derivatives.

  • Skin/Eye Contact: 1-Propylpiperazine is corrosive and can cause severe skin burns and eye damage (H314).

  • Neurotoxicity: Some piperazine derivatives (e.g., BZP) are psychostimulants with abuse potential. While 1-propylpiperazine itself is less potent than benzylpiperazine, it should be handled as a potential CNS-active substance.

References

  • Adani Pharmachem. Piperazine & Derivatives - Applications in Medicine and Industry. Retrieved from

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. 1-n-Propylpiperazine dihydrobromide Product Information. Retrieved from

  • Thieme Connect. Synthesis and Biological Evaluation of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved from

  • PubMed. In-vivo effects of piperazine derivatives MM5 and MC1 on dopamine and serotonin release. Retrieved from

  • Wikipedia. 1-Phenylpiperazine: Pharmacology and Chemistry.[2] Retrieved from

  • MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from

  • Carl Roth. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from

Sources

Protocols & Analytical Methods

Method

The Versatile Role of 1-Propylpiperazine in Modern Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Catalytic Potential of a Versatile Scaffold 1-Propylpiperazine, a derivative of the well-known heterocyclic compound piperazine,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Catalytic Potential of a Versatile Scaffold

1-Propylpiperazine, a derivative of the well-known heterocyclic compound piperazine, is emerging as a potent and versatile catalyst in a range of organic transformations. Its unique structural features, combining a secondary and a tertiary amine within a six-membered ring, allow it to function effectively as a Brønsted base, a nucleophilic catalyst, and a ligand in metal-catalyzed reactions. The propyl group enhances its solubility in organic solvents and modulates its basicity and steric profile, offering distinct advantages over unsubstituted piperazine in certain applications.

This comprehensive guide delves into the practical applications of 1-propylpiperazine in catalysis, providing detailed protocols and insights into the underlying chemical principles. The information presented herein is designed to empower researchers to leverage the catalytic prowess of this readily available and cost-effective molecule in their synthetic endeavors, from academic laboratories to industrial drug development settings.

Organocatalysis: A Metal-Free Approach to Carbon-Carbon Bond Formation

1-Propylpiperazine excels as a basic organocatalyst, facilitating a variety of carbon-carbon bond-forming reactions. Its ability to act as a proton shuttle and activate substrates through the formation of reactive intermediates makes it a valuable tool for green and sustainable chemistry.

The Knoevenagel Condensation: Synthesis of Substituted Alkenes

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of α,β-unsaturated compounds. 1-Propylpiperazine serves as an efficient basic catalyst, promoting the reaction between active methylene compounds and aldehydes or ketones.

Causality of Experimental Choices:

  • Catalyst Loading: A catalytic amount of 1-propylpiperazine (10-20 mol%) is typically sufficient. The tertiary amine end of the molecule can deprotonate the active methylene compound, while the secondary amine can participate in proton transfer, facilitating the catalytic cycle.

  • Solvent: The choice of solvent can influence reaction rates and yields. Ethanol is a common choice due to its ability to solubilize the reactants and the catalyst. For some substrates, solvent-free conditions can be employed for a greener approach.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylic Acid

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol, 106 mg), malononitrile (1.0 mmol, 66 mg), and ethanol (10 mL).

  • Catalyst Addition: Add 1-propylpiperazine (0.1 mmol, 14.2 mg) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: Upon completion, the product often precipitates from the reaction mixture. Filter the solid product and wash with cold ethanol.

  • Purification: If necessary, the product can be recrystallized from ethanol to afford pure 2-cyano-3-phenylacrylic acid.

Data Presentation:

AldehydeActive Methylene CompoundCatalyst Loading (mol%)SolventTime (h)Yield (%)
BenzaldehydeMalononitrile10Ethanol2>90
4-ChlorobenzaldehydeEthyl Cyanoacetate15Toluene485
CyclohexanoneMeldrum's Acid20Dichloromethane680

Visualization of the Catalytic Cycle:

Knoevenagel_Condensation cluster_0 Catalytic Cycle Active_Methylene Active Methylene Compound (CH2XY) Enolate Enolate Intermediate Active_Methylene->Enolate Deprotonation by Catalyst Catalyst 1-Propylpiperazine Protonated_Catalyst Protonated 1-Propylpiperazine Catalyst->Protonated_Catalyst Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde (RCHO) Aldehyde->Alkoxide Product α,β-Unsaturated Product Alkoxide->Product Protonation & Dehydration Protonated_Catalyst->Catalyst Regeneration Water H2O

Caption: Catalytic cycle of the 1-propylpiperazine-catalyzed Knoevenagel condensation.

Henry (Nitroaldol) Reaction: Synthesis of β-Nitro Alcohols

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. 1-Propylpiperazine can act as a base to deprotonate the nitroalkane, generating a nitronate anion that then attacks the carbonyl group.

Causality of Experimental Choices:

  • Bifunctional Catalysis: The two nitrogen atoms of 1-propylpiperazine can potentially act in a cooperative manner. The tertiary amine can deprotonate the nitroalkane, while the secondary amine can hydrogen-bond with the carbonyl oxygen, activating it towards nucleophilic attack.

  • Solvent and Temperature: Aprotic solvents like THF or CH2Cl2 are often preferred to avoid interference with the basic catalyst. The reaction is typically run at or below room temperature to control the exothermic reaction and improve diastereoselectivity.

Experimental Protocol: Synthesis of 1-Phenyl-2-nitroethanol

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 mmol, 106 mg) and nitromethane (5.0 mmol, 305 mg) in anhydrous THF (5 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add 1-propylpiperazine (0.2 mmol, 28.4 mg) to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization of the Proposed Mechanism:

Henry_Reaction cluster_1 Proposed Mechanism Nitroalkane Nitroalkane (R-CH2NO2) Nitronate Nitronate Anion Nitroalkane->Nitronate Deprotonation Catalyst 1-Propylpiperazine Catalyst->Nitronate Activated_Carbonyl Activated Carbonyl (H-bonding) Catalyst->Activated_Carbonyl Adduct Nitroalkoxide Adduct Nitronate->Adduct C-C Bond Formation Carbonyl Carbonyl Compound Carbonyl->Activated_Carbonyl Activation Activated_Carbonyl->Adduct Product β-Nitro Alcohol Adduct->Product Protonation

Caption: Proposed mechanism for the 1-propylpiperazine-catalyzed Henry reaction.

Ligand in Transition Metal Catalysis

The nitrogen atoms in 1-propylpiperazine can act as effective ligands, coordinating to transition metals and modulating their catalytic activity. This opens up possibilities for its use in a variety of cross-coupling and other metal-catalyzed reactions.

Potential Role in Palladium-Catalyzed Cross-Coupling Reactions

While more complex phosphine and N-heterocyclic carbene (NHC) ligands are common in palladium-catalyzed cross-coupling reactions, simple diamines like 1-propylpiperazine can serve as effective and economical ligands in certain cases, particularly in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1]

Causality of Experimental Choices:

  • Ligand-to-Metal Ratio: The stoichiometry of the ligand to the palladium precursor is crucial. An excess of the ligand is often used to ensure the formation of the active catalytic species and prevent catalyst decomposition.

  • Base and Solvent: A suitable base (e.g., K2CO3, Cs2CO3) is required to facilitate the transmetalation and reductive elimination steps. The choice of solvent (e.g., toluene, dioxane) depends on the solubility of the reactants and the reaction temperature.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

  • Catalyst Pre-formation (Optional): In a glovebox or under an inert atmosphere, stir a mixture of Pd(OAc)2 (2 mol%) and 1-propylpiperazine (4 mol%) in anhydrous toluene for 30 minutes.

  • Reaction Setup: To a separate flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).

  • Reaction Initiation: Add the pre-formed catalyst solution or add the Pd precursor and 1-propylpiperazine directly to the reaction flask, followed by the solvent.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by GC-MS or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent, and wash with water. Dry the organic layer, concentrate, and purify by column chromatography.

Visualization of the Catalytic Cycle:

Suzuki_Coupling Pd0L2 Pd(0)L2 OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X ArPdIILX Ar-Pd(II)-X-L OxAdd->ArPdIILX Transmetal Transmetalation ArPdIILX->Transmetal Ar'-B(OR)2 ArPdIILAr Ar-Pd(II)-Ar'-L Transmetal->ArPdIILAr RedElim Reductive Elimination ArPdIILAr->RedElim RedElim->Pd0L2 Ar-Ar'

Sources

Application

Advanced Protocols for 1-Propylpiperazine Scaffolds in Neuroactive Drug Synthesis

[1] Executive Summary & Strategic Rationale The "Privileged Scaffold" in CNS Drug Discovery The 1-propylpiperazine moiety represents a cornerstone structural motif in medicinal chemistry, particularly for Central Nervous...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

The "Privileged Scaffold" in CNS Drug Discovery The 1-propylpiperazine moiety represents a cornerstone structural motif in medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1] Its lipophilic alkyl chain combined with the semi-rigid piperazine ring provides an optimal pharmacophoric distance (~5.2–5.7 Å) often required to bridge the orthosteric binding site and secondary hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), specifically Dopamine (


) and Serotonin (

) receptors.[1]

Scope of this Application Note This guide moves beyond basic synthesis to provide high-fidelity protocols for generating neuroactive libraries. We focus on two critical workflows:

  • The "Linker" Strategy: Installing the propyl chain as a tether between the piperazine and a distal pharmacophore.

  • The "Head Group" Strategy: Functionalizing the secondary amine of 1-propylpiperazine via Buchwald-Hartwig cross-coupling.

Chemical Safety & Pre-Synthesis Handling

WARNING: Sensitization Hazard Piperazine derivatives are potent skin and respiratory sensitizers.

  • Engineering Controls: All weighing and transfers must occur within a certified fume hood or glovebox.

  • PPE: Double nitrile gloves and P100 respiratory protection are mandatory if handling solids outside containment.

  • Quenching: Residual piperazines on glassware should be treated with a dilute acidic solution (1M HCl) prior to washing to protonate the amine and reduce volatility.

Strategic Synthesis Planning (Decision Tree)

Before initiating wet chemistry, select the synthetic route that minimizes side reactions (e.g., poly-alkylation) and maximizes convergence.[1]

SynthesisStrategy Start Target Molecule Analysis Decision Is the 1-Propyl group terminal or a linker? Start->Decision Terminal Terminal Propyl Group (e.g., N-propyl-N'-arylpiperazine) Decision->Terminal Terminal Linker Propyl Linker (e.g., Aryl-Pip-CH2CH2CH2-Heterocycle) Decision->Linker Linker RouteA Route A: Buchwald-Hartwig Start with 1-Propylpiperazine Couple to Aryl Halide Terminal->RouteA High Aromaticity RouteB Route B: Convergent Alkylation Start with Aryl-Piperazine Alkylate with 1-bromo-3-chloropropane Linker->RouteB Complex Tail QC1 QC: ICP-MS for Pd RouteA->QC1 Critical: Catalyst Removal QC2 QC: NMR for Dimerization RouteB->QC2 Critical: Finkelstein Cond.

Caption: Decision matrix for selecting the optimal synthetic pathway based on the structural role of the propyl-piperazine moiety.

Protocol A: Buchwald-Hartwig Cross-Coupling

Application: Synthesis of N-Aryl-N'-propylpiperazines (Terminal Propyl Group).[1] Mechanism: Pd-catalyzed C-N bond formation.[2][3][4] Superior to


 for electron-rich or neutral aryl halides.[1]
Materials
  • Nucleophile: 1-Propylpiperazine (1.2 equiv)[1]

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: BINAP or Xantphos (4 mol%) – Use Xantphos for difficult substrates.[1]

  • Base:

    
     (1.5 equiv) – Must be stored in a glovebox.[1]
    
  • Solvent: Toluene (Anhydrous, sparged with Argon)[1]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Catalyst Pre-complexation: Add

    
    , Ligand, and dry Toluene to the flask. Stir at RT for 15 minutes.
    
    • Observation: Solution should change from dark purple/black to orange/brown, indicating active catalyst formation.

  • Substrate Addition: Add the Aryl Halide, 1-Propylpiperazine, and

    
     under a positive pressure of Argon.
    
  • Reaction: Heat the mixture to 100°C (oil bath). Monitor via LC-MS every 2 hours.

    • Scientist's Note: If conversion stalls, add a second portion of catalyst (1 mol%) and ligand.[1]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (DCM:MeOH:NH3 gradient).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst poisoning (

)
Ensure rigorous degassing of toluene; use a glovebox for base transfer.
Protodehalogenation Hydride source presentEnsure solvents are dry; avoid alcohols.
Incomplete Conversion Steric hindranceSwitch ligand to Buchwald Generation III (e.g., BrettPhos) or increase Temp to 110°C.

Protocol B: The "Linker" Strategy (Finkelstein-Assisted Alkylation)

Application: Creating a "Handle" for further functionalization (e.g., connecting a pharmacophore to a specific receptor pocket).[1] Key Reaction:


 Alkylation using 1-bromo-3-chloropropane.[1]
Materials
  • Substrate: N-Arylpiperazine (1.0 equiv)

  • Linker Reagent: 1-Bromo-3-chloropropane (1.2 equiv)[1]

  • Base:

    
     (3.0 equiv, micronized/powdered)[1]
    
  • Catalyst: KI (0.1 equiv) – Finkelstein catalyst to activate the chloride if needed, though bromide reacts first.[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the N-Arylpiperazine in MeCN (0.1 M concentration).

  • Base Addition: Add powdered

    
     and KI. Stir vigorously for 10 minutes.
    
  • Controlled Addition: Add 1-bromo-3-chloropropane dropwise over 30 minutes at 0°C.

    • Causality: Low temperature and slow addition prevent the "dimerization" side reaction where one linker molecule reacts with two piperazine rings.

  • Reflux: Warm to RT, then heat to 60°C (MeCN) or 80°C (DMF) for 4-12 hours.

  • Workup: Dilute with water, extract with DCM. Wash organic layer with Brine (

    
    ) to remove DMF.[1]
    
  • Product Isolation: The product, 1-aryl-4-(3-chloropropyl)piperazine, is often an oil.[1] It is sufficiently pure for the next step (reacting the chloro-end with a second nucleophile) but can be purified on silica (Hexane/EtOAc).[1]

Quantitative Data: Ligand Effects on Yield[1]

The choice of ligand in the Buchwald-Hartwig coupling of 1-propylpiperazine is critical for yield.

LigandSubstrate TypeYield (%)Reaction TimeNotes
BINAP Aryl Bromides85-92%6 hStandard for unhindered substrates.[1]
Xantphos Heteroaryl Chlorides78-88%12 hExcellent bite angle for reductive elimination.
BrettPhos Ortho-subst. Aryl Halides65-75%24 hRequired for sterically crowded couplings.[1]
P(o-tol)3 Aryl Iodides40-55%4 hOlder generation; often leads to homocoupling.[1]

Neuroactive Pathway Visualization

The following diagram illustrates the role of the 1-propylpiperazine scaffold in modulating dopaminergic and serotonergic signaling, a common target profile for these compounds.

SignalingPathway cluster_Receptors GPCR Targets Drug 1-Propylpiperazine Derivative D2 Dopamine D2 (Gi/o coupled) Drug->D2 Partial Agonist Ki ~ 1-10 nM HT1A Serotonin 5-HT1A (Gi/o coupled) Drug->HT1A Agonist Ki ~ 2-20 nM Effectors Inhibition of Adenylate Cyclase D2->Effectors HT1A->Effectors Outcome Modulation of Neurotransmission (Antipsychotic/Anxiolytic) Effectors->Outcome

Caption: Mechanism of action for multitarget 1-propylpiperazine derivatives acting on D2 and 5-HT1A receptors.[1][5][6][7]

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction Protocols. Organic Chemistry Portal. Available at: [Link][1]

  • Medicinal Chemical Properties of Successful CNS Drugs. Journal of Medicinal Chemistry. Available at: [Link][1]

  • Procedure for N-alkylation of Piperidine/Piperazine. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Propylpiperazine Synthesis

Subject: Troubleshooting Yield & Selectivity in N-Monoalkylation of Piperazine Applicable For: Process Chemists, Medicinal Chemists, Lab Managers Last Updated: 2025-05-20 Executive Summary: The "Selectivity Cliff" The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Yield & Selectivity in N-Monoalkylation of Piperazine Applicable For: Process Chemists, Medicinal Chemists, Lab Managers Last Updated: 2025-05-20

Executive Summary: The "Selectivity Cliff"

The synthesis of 1-propylpiperazine (N-propylpiperazine) presents a classic challenge in organic synthesis: competing nucleophilicity .

The starting material (piperazine) has two equivalent nucleophilic sites.[1] Once a single propyl group is attached, the resulting secondary amine (1-propylpiperazine) often becomes more nucleophilic than the starting material due to the inductive electron-donating effect of the alkyl group. This leads to the rapid formation of the unwanted byproduct, 1,4-dipropylpiperazine .

To improve yield, you must shift from a "reaction-focused" mindset to a "selectivity-focused" mindset. This guide outlines two validated protocols and the troubleshooting logic required to master them.

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape of this reaction. Note the "Runaway Reaction" path in red, which destroys yield.

ReactionPathway cluster_0 Yield Killer: k2 > k1 Piperazine Piperazine (Starting Material) Mono 1-Propylpiperazine (TARGET PRODUCT) Piperazine->Mono k1 (Slow) Controlled Addition Propanal Reagent: Propanal / Propyl Halide Propanal->Mono Di 1,4-Dipropylpiperazine (Over-Alkylated Impurity) Propanal->Di Mono->Di k2 (Fast!) Runaway Reaction

Figure 1: The kinetic competition between mono- and di-alkylation. The secondary amine product is often more reactive than the starting diamine.

Validated Protocols

Method A: Reductive Amination (The "Gold Standard")

Recommended for: High purity requirements, smaller scales (<100g), and maximizing selectivity.

The Logic: Reductive amination using Sodium Triacetoxyborohydride (STAB) is superior to direct alkylation because it proceeds via an iminium ion intermediate. STAB is mild and does not reduce the aldehyde/ketone directly, allowing the equilibrium to favor the iminium species before reduction occurs.

Protocol:

  • Stoichiometry: Dissolve Piperazine (1.0 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Aldehyde Addition: Add Propanal (1.0 - 1.1 equiv) .

  • Acid Catalyst: Add Acetic Acid (1.0 - 1.5 equiv) . This catalyzes imine formation.[2]

  • Mixing: Stir for 30-60 minutes at Room Temperature (RT) to allow imine equilibrium.

  • Reduction: Add NaBH(OAc)3 (1.4 - 1.5 equiv) portion-wise.

    • Critical Control: Do not dump the reducing agent all at once if the reaction is exothermic.

  • Quench: Quench with saturated aqueous NaHCO3 or 1N NaOH.

Yield Optimization Tip: Using NaBH3CN (Sodium Cyanoborohydride) in Methanol is an alternative, but it requires pH control (pH 5-6) to prevent the reduction of the aldehyde to propanol. STAB is generally more robust and less toxic.

Method B: Direct Alkylation (The "Brute Force" Method)

Recommended for: Industrial scale, low cost, where piperazine recovery is feasible.

The Logic: If you use a propyl halide (e.g., 1-bromopropane), the only way to prevent di-alkylation is to use statistics. By flooding the reaction with excess piperazine, the alkylating agent is statistically far more likely to encounter a fresh piperazine molecule than a mono-product molecule.

Protocol:

  • Stoichiometry: Suspend Piperazine (5.0 - 10.0 equiv) in Ethanol or Acetonitrile.

    • Note: Yes, 5 to 10 equivalents. This is non-negotiable for high yield.

  • Temperature: Heat to mild reflux (approx. 60-80°C).

  • Addition: Add 1-Bromopropane (1.0 equiv) dropwise over 2-4 hours.

    • Critical Control: High dilution and slow addition keep the local concentration of alkylating agent low.

  • Workup: Evaporate solvent. The residue contains Product HBr salt + Piperazine HBr salt + Excess Piperazine. Basify with 50% NaOH and extract.

Troubleshooting Guide

Issue 1: "I have low yield, and my product is stuck in the water layer."

Diagnosis: 1-Propylpiperazine is a small, polar amine. It has high water solubility, especially if the pH is not high enough. Solution:

  • The pH Rule: Ensure the aqueous phase pH is >12 before extraction. The pKa of the piperazine nitrogen is ~9.8. You must be at least 2 pH units above this to ensure >99% is in the free base (organic soluble) form.

  • The "Salting Out" Technique: Saturate the aqueous layer with NaCl or K2CO3 before extraction. This pushes the organic amine out of the water.

  • Solvent Switch: DCM is good, but a mixture of Chloroform/Isopropanol (3:1) is a "magic bullet" for extracting polar amines from water.

Issue 2: "I see too much 1,4-dipropylpiperazine (Di-sub)."

Diagnosis: Localized high concentration of reagents or insufficient excess of starting material. Solution:

  • If using Method A (Reductive): Ensure you are forming the imine before adding the reducing agent. If you add everything together instantly, the aldehyde may react with the product.

  • If using Method B (Direct): Increase Piperazine equivalents from 5x to 10x. Verify your addition rate of the halide is sufficiently slow.

Issue 3: "Distillation is difficult; the boiling points are close."

Diagnosis: Inefficient separation physics. Data Table: Physical Properties for Separation

CompoundBoiling Point (approx.)[3]Water SolubilitypKa (approx)
Piperazine 146°CVery High9.8
1-Propylpiperazine 168-172°CHigh~9.9
1,4-Dipropylpiperazine >210°CLow~9.0

Solution:

  • Fractional Distillation: You need a vigreux column. The ~25°C difference between Piperazine and 1-Propyl is sufficient for separation but requires theoretical plates.

  • The "Precipitation" Trick: Piperazine generally crystallizes easily from solvents like THF or Ether, whereas the alkylated derivatives are oils. Cooling the crude reaction mixture (if using Method B) can sometimes precipitate out the excess unreacted piperazine.

Frequently Asked Questions (FAQ)

Q: Can I use 1-Boc-piperazine to guarantee mono-substitution? A: Yes. This is the highest purity method .

  • React 1-Boc-piperazine with 1-bromopropane (NaH/DMF or K2CO3/Acetonitrile).

  • Deprotect with TFA/DCM or HCl/Dioxane. Trade-off: This adds two steps (protection/deprotection) and significantly increases cost. Use this only if Method A fails your purity specs.

Q: Why is my product turning yellow/brown upon standing? A: Amines oxidize in air. Store your 1-propylpiperazine under Nitrogen or Argon, preferably in the dark. For long-term storage, convert it to the dihydrochloride salt (add HCl in ether), which is a stable, non-hygroscopic solid.

Q: Can I use Propanoyl Chloride followed by reduction? A: Yes (Acylation-Reduction route).

  • Piperazine (excess) + Propionyl chloride

    
     1-Propionylpiperazine (Amide).
    
  • Reduce Amide with LiAlH4 or Borane-THF. Verdict: This avoids di-alkylation (amides don't alkylate further easily) but LiAlH4 workups are messy and dangerous at scale. Method A (Reductive Amination) is usually preferred over this.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Key Insight: Establishes STAB as the reagent of choice for selective amine synthesis.
  • Pittelkow, T., & Christensen, J. B. (2005). "A Simple Synthesis of N-Alkylpiperazines." Synthesis, 2005(14), 2283-2286.

    • Key Insight: Discusses the challenges of mono-alkylation and altern
  • Jacobsen, E. J., et al. (1999). "Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABA_A Ligands." Journal of Medicinal Chemistry, 42(7), 1123–1144.
  • Organic Chemistry Portal. "Synthesis of Piperazines."

    • Key Insight: General overview of modern catalytic methods for piperazine functionaliz

Sources

Optimization

Preventing di-propylation in piperazine N-alkylation

Topic: Preventing Di-propylation and Ensuring Mono-Selectivity Diagnostic: Why Does Di-propylation Occur? Before implementing a fix, you must understand the kinetic trap of this reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Di-propylation and Ensuring Mono-Selectivity

Diagnostic: Why Does Di-propylation Occur?

Before implementing a fix, you must understand the kinetic trap of this reaction. The N-alkylation of piperazine with propyl halides (e.g., 1-bromopropane) suffers from a nucleophilicity inversion problem.

  • The Starting Material: Piperazine is a secondary diamine.

  • The Product: N-propylpiperazine contains one secondary amine and one tertiary amine.

  • The Trap: In many solvents, the newly formed tertiary amine center (or the remaining secondary amine on the alkylated molecule) becomes more electron-rich and nucleophilic than the starting piperazine due to the inductive electron-donating effect (+I) of the alkyl group.

Consequently, the mono-alkylated product competes aggressively for the remaining alkylating agent, leading to significant di-propylation and quaternary ammonium salt formation.

Strategic Decision Matrix

Select your protocol based on your scale and purity requirements.

DecisionMatrix Start START: Select Protocol Scale What is your reaction scale? Start->Scale Purity Is >98% selectivity critical? Scale->Purity Lab Scale (<10g) Flow Method C: Flow Chemistry (Kinetic Control) Scale->Flow Process Scale (>1kg) Prot_Group Method A: Boc-Protection (Highest Selectivity) Purity->Prot_Group Yes (High Purity) Excess Method B: Stoichiometric Flood (Fastest, requires extraction) Purity->Excess No (Speed/Cost) Reductive Method D: Reductive Amination (Avoids Quat Salts) Purity->Reductive Alternative

Figure 1: Decision matrix for selecting the optimal mono-alkylation strategy.

Validated Protocols

Method A: The "Shield" Protocol (Boc-Protection)

Best for: High-value intermediates where purification of mixtures is difficult. Mechanism: Chemically blocking one nitrogen ensures 100% mono-selectivity on the other.

Workflow:

  • Protection: React piperazine with Boc₂O (0.9 eq) to form N-Boc-piperazine.

  • Alkylation: React N-Boc-piperazine with propyl bromide/iodide.

  • Deprotection: Remove Boc group with TFA or HCl.

Step-by-Step:

  • Dissolve piperazine (10 mmol) in DCM.

  • Add Boc₂O (2.0 g, 9.1 mmol) in DCM dropwise over 1 hour. (Using slightly less than 1 eq prevents di-Boc formation).

  • Wash with water to remove unreacted piperazine.

  • React the mono-Boc intermediate with 1-bromopropane (1.1 eq) and K₂CO₃ (2 eq) in Acetonitrile at reflux for 4-6 hours.

  • Deprotection: Stir crude in 4M HCl/Dioxane for 2 hours. Precipitate as HCl salt or neutralize to free base.

Method B: The "Flood" Protocol (Stoichiometric Control)

Best for: Early-stage discovery or when starting materials are cheap. Mechanism: Statistical probability. By flooding the reaction with excess piperazine, the alkyl halide is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.

Protocol:

  • Ratio: Use 5 to 10 equivalents of piperazine relative to 1-bromopropane.

  • Solvent: Ethanol or Acetonitrile.

  • Addition: Add 1-bromopropane dropwise to the refluxing piperazine solution. High dilution favors mono-alkylation.

The Critical Step: Workup (Removing Excess Piperazine) The challenge here is not the reaction, but the separation.

  • Technique 1 (Distillation): Piperazine sublimes/boils at ~146°C. If your product is heavy, distill off the excess piperazine under vacuum.[1]

  • Technique 2 (Selective Extraction):

    • Evaporate solvent.[2][3]

    • Partition residue between Water and DCM.

    • Piperazine is highly water-soluble. Mono-propyl piperazine is more lipophilic.

    • Perform 3x extractions with DCM. The aqueous layer will retain the bulk of the unreacted piperazine.

Method C: The "Stealth" Protocol (Reductive Amination)

Best for: Avoiding quaternary ammonium salts and using milder conditions. Reagents: Propanal (Propionaldehyde) + NaBH(OAc)₃ (Sodium triacetoxyborohydride).[1]

Why it works: The intermediate iminium ion is formed reversibly. Reduction is generally faster than the formation of a second iminium species on the same nitrogen (sterics).

Protocol:

  • Dissolve piperazine (1.5 eq) in DCM/1,2-Dichloroethane.

  • Add Propanal (1.0 eq). Stir for 30 mins to form imine.

  • Add NaBH(OAc)₃ (1.5 eq). Stir at RT overnight.

  • Quench with saturated NaHCO₃.

Method D: The "Salt" Protocol (Electronic Deactivation)

Best for: Direct alkylation without large excess. Mechanism: Use Piperazine Monohydrochloride .[3] In this state, one nitrogen is protonated (ammonium, non-nucleophilic) and one is free (amine, nucleophilic). The proton "protects" one side electronically.

Protocol:

  • Suspend Piperazine·HCl (1 eq) in Ethanol.

  • Add 1-bromopropane (0.9 eq).

  • Reflux.[3] The free amine reacts.[3]

  • Note: As the reaction proceeds, the HBr generated can protonate the product, potentially stopping the reaction. Adding a weak base or careful pH monitoring is required to keep the reaction moving without deprotonating the starting material's "protecting" proton.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
High Di-propylation (>20%) Excess alkyl halide or poor mixing.Switch to Method B: Increase piperazine equivalents to 10x. Switch to Method A: Use Boc-protection.
Formation of Quaternary Salts "Runaway" alkylation; Product is too nucleophilic.Switch to Method C (Reductive Amination): Aldehydes cannot form quaternary centers easily under these conditions.[1]
Cannot Separate Excess Piperazine Both SM and Product are water soluble.Use the "Acetate Crash" method: Dissolve mixture in acetone and add acetic acid.[4] Piperazine diacetate often precipitates out, leaving the mono-alkyl product in solution [1].
Low Yield with Propyl Iodide Elimination side reaction (Propene formation).[1]Switch to Propyl Bromide or Propyl Tosylate . Iodides are good leaving groups but also prone to E2 elimination with strong amine bases.
Emulsion during Workup Amphiphilic nature of mono-alkyl piperazine.Saturate the aqueous layer with NaCl (Brine) or use Chloroform/Isopropanol (3:1) as the organic extraction solvent.

References

  • BenchChem. (2025).[5][6] Optimizing reaction conditions for the N-alkylation of piperazine. Retrieved from BenchChem Technical Notes. Link

  • Gao, F. L., et al. (2003).[3] Selective synthesis of monosubstituted piperazines. Bioorganic & Medicinal Chemistry Letters, 13(9), 1535-1537.[3] Link

  • Salvatore, R. N., et al. (2002).[1][7] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[7] The Journal of Organic Chemistry, 67(3), 674-683.[7] Link

  • Master Organic Chemistry. (2017). Alkylation of Amines and Reductive Amination Guides.[3][7][8][9]Link

  • US Patent 2919275A. (1959). Purification of piperazine.[2][3] (Describes the acetate precipitation method for separation). Link

Sources

Troubleshooting

Technical Support Center: Purification of 1-Propylpiperazine

Welcome to the technical support guide for the purification of 1-propylpiperazine. This document is designed for researchers, scientists, and drug development professionals who require high-purity 1-propylpiperazine for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-propylpiperazine. This document is designed for researchers, scientists, and drug development professionals who require high-purity 1-propylpiperazine for their work. As a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), the purity of 1-propylpiperazine is paramount to ensuring the safety, efficacy, and reproducibility of downstream applications.

This guide moves beyond simple protocols to explain the underlying principles of purification strategies, helping you troubleshoot common issues encountered in the laboratory. We will explore purification from common byproducts and impurities that arise during its synthesis, focusing on practical, field-proven methods.

Understanding the Challenge: Common Impurities

Effective purification begins with understanding the potential impurities. The synthesis of 1-propylpiperazine, typically via N-alkylation of piperazine, can introduce several byproducts. The nature and quantity of these impurities depend heavily on the specific synthetic route and reaction conditions.

Impurity ClassSpecific ExamplesRationale for Formation
Unreacted Starting Materials PiperazineIncomplete reaction or use of excess piperazine to minimize over-alkylation.
Over-alkylation Products 1,4-DipropylpiperazineThe secondary amine of 1-propylpiperazine reacts with the alkylating agent.
Related Alkylated Amines Other N-alkyl piperazinesImpurities in the starting materials or side reactions.[1]
Solvent & Reagent Residues Toluene, Ethanol, TriethylamineRemnants from the reaction and workup steps.
Degradation Products Oxidized or polymerized speciesCan form during synthesis or upon improper storage, often leading to discoloration.

The close boiling points and similar polarities of these impurities, particularly 1,4-dipropylpiperazine and piperazine itself, present the primary purification challenge.

Purification Strategy Workflow

Choosing the right purification method is critical. The following diagram outlines a decision-making workflow based on the primary impurities and the required scale.

purification_workflow cluster_distillation Primary Purification: Distillation cluster_salt Secondary Purification: Chemical Methods start Crude 1-Propylpiperazine purity_check1 Assess Purity (GC) start->purity_check1 distillation_decision Significant difference in boiling points? purity_check1->distillation_decision Purity < Target simple_dist Simple Distillation (for removing non-volatile impurities) distillation_decision->simple_dist Yes (e.g., salts, polymers) fractional_dist Vacuum Fractional Distillation (Primary Method) distillation_decision->fractional_dist No (Closely boiling impurities) purity_check2 Assess Purity (GC) >99.5%? simple_dist->purity_check2 fractional_dist->purity_check2 salt_formation Purification via Salt Formation (e.g., Diacetate Salt) recrystallize Recrystallization salt_formation->recrystallize liberation Liberate Free Base recrystallize->liberation liberation->purity_check2 purity_check2->salt_formation No final_product Pure 1-Propylpiperazine purity_check2->final_product Yes

Caption: Workflow for selecting a purification strategy.

Troubleshooting Guides

Guide 1: Vacuum Fractional Distillation

Distillation is the most common and scalable method for purifying liquid amines like 1-propylpiperazine.[2] Given its relatively high boiling point (approx. 187-189°C), vacuum distillation is essential to prevent thermal degradation.

Q: My final product is discolored (yellow to brown) after distillation. What is the cause?

A: This is a classic sign of thermal decomposition or oxidation. Amines, in general, are susceptible to oxidation, which is accelerated at high temperatures.

  • Causality: The boiling point of 1-propylpiperazine at atmospheric pressure is high enough to cause degradation.[2] The presence of oxygen can also lead to colored impurities.

  • Solution:

    • Use a Vacuum: Perform the distillation under reduced pressure to lower the boiling point. Aim for a pressure that brings the boiling point into the 80-120°C range.

    • Inert Atmosphere: Ensure your system is free of leaks. It is best practice to purge the apparatus with an inert gas like nitrogen or argon before heating.

    • Use an Antioxidant: For particularly sensitive batches, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to the distillation pot can be effective, provided it can be easily separated from the final product.

Q: Purity has not improved significantly after distillation, and GC analysis shows the presence of piperazine and 1,4-dipropylpiperazine.

A: This indicates poor separation efficiency, likely due to the close boiling points of the components. Simple distillation is insufficient for this separation.

  • Causality: Effective separation by distillation relies on the difference in vapor pressures of the components (Raoult's Law). For liquids with boiling points separated by less than 70°C, fractional distillation is required.[2]

  • Solution:

    • Use a Fractionating Column: Insert a packed column (e.g., with Raschig rings or Vigreux indentations) between the distillation flask and the condenser. A column with 10-20 theoretical plates is a good starting point for laboratory scale.[3]

    • Control the Reflux Ratio: Insulate the column to maintain thermal equilibrium. A slow, steady distillation rate is crucial. A higher reflux ratio (more condensate returning to the column) improves separation but increases distillation time.

    • Collect Fractions: Do not combine the initial distillate (forerun) or the final fractions (tails) with your main product cut. Analyze each fraction by GC to determine the purity profile.

Guide 2: Purification via Salt Formation & Crystallization

When distillation fails to provide the desired purity, chemical purification through salt formation is an exceptionally powerful alternative. This technique exploits differences in the solubility of the amine salts. A patented method for purifying piperazine involves its precipitation as a diacetate salt, a method adaptable to its derivatives.[1]

Q: I've added acetic acid to my crude 1-propylpiperazine in acetone, but no precipitate is forming.

A: Crystal formation requires achieving supersaturation. Several factors could be preventing this.

  • Causality: The product salt may be too soluble in the chosen solvent system, or the concentration may be too low. Nucleation, the first step of crystallization, is a kinetically controlled process that sometimes needs an energy barrier to be overcome.[4]

  • Solution:

    • Increase Concentration: Carefully remove some of the solvent under reduced pressure to increase the concentration of the salt.

    • Cool the Solution: Lowering the temperature will decrease the solubility of the salt and promote crystallization. Use an ice bath or refrigerator.

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites.

      • Seeding: If you have a small amount of pure crystal, add a single speck to the solution to act as a template for crystal growth.[4]

    • Change Solvent System: If the salt is too soluble in acetone, try a less polar solvent or an anti-solvent system. For example, slowly add a non-polar solvent in which the salt is insoluble (like hexane or diethyl ether) to the acetone solution until turbidity persists.[4]

Q: The recovered free base is still impure after recrystallization of the salt.

A: This suggests that impurities were occluded (trapped) within the crystals or that the conversion back to the free base was incomplete.

  • Causality: Rapid crystallization can trap mother liquor and impurities within the crystal lattice. Incomplete basification will leave some of the desired product in the aqueous layer as a salt.

  • Solution:

    • Improve Recrystallization:

      • Ensure the salt is fully dissolved in the minimum amount of hot solvent.

      • Allow the solution to cool slowly and without agitation to form larger, purer crystals. Rapid cooling leads to smaller, less pure crystals.

    • Thorough Washing: After filtering the crystals, wash them with a small amount of cold, fresh solvent to remove any adhering mother liquor.

    • Ensure Complete Liberation of Free Base: When converting the salt back, use a strong base (e.g., 50% NaOH) and monitor the pH of the aqueous layer, ensuring it is strongly basic (pH > 12). Perform multiple extractions (3x) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the free base.

Frequently Asked Questions (FAQs)

Q1: How do I properly assess the purity of my 1-propylpiperazine? A1: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard method. For unequivocal identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[5][6] A capillary column with a polar stationary phase (e.g., DB-17 or similar) is often effective for separating amines.[5] ¹H and ¹³C NMR spectroscopy are also essential for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.

Q2: What are the critical safety precautions for handling 1-propylpiperazine? A2: 1-Propylpiperazine and its analogs are hazardous. Always consult the Safety Data Sheet (SDS).[7] Key hazards include:

  • Corrosivity: Causes severe skin burns and eye damage.

  • Toxicity: Can be toxic if swallowed or in contact with skin.[7]

  • Flammability: It is a flammable liquid.[7] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

Q3: My purified product turns yellow upon storage. How can I prevent this? A3: This is likely due to air oxidation and/or light sensitivity, common issues with amines.[8]

  • Storage Conditions: Store the purified product in an amber glass bottle to protect it from light.

  • Inert Atmosphere: For long-term storage, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended.

Detailed Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This protocol assumes a crude product containing piperazine and 1,4-dipropylpiperazine.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a 15-30 cm Vigreux or packed column. Ensure all glass joints are properly sealed with vacuum grease. Connect the receiving flask through a Perkin triangle or similar setup to allow for the collection of multiple fractions without breaking the vacuum. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charge the Flask: Charge the distillation flask with the crude 1-propylpiperazine (no more than 2/3 full). Add a magnetic stir bar or boiling chips.

  • Evacuate and Heat: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg). Once the pressure is stable, begin heating the distillation pot using a heating mantle.

  • Equilibration: As the liquid begins to boil, observe the vapor rising up the column. Allow the system to equilibrate by adjusting the heat so that a stable reflux is established at the top of the column for 15-30 minutes before collection begins.

  • Collect Fractions:

    • Forerun: Slowly collect the first fraction, which will be enriched in lower-boiling impurities like residual solvents and piperazine.

    • Main Fraction: Once the head temperature stabilizes at the expected boiling point of 1-propylpiperazine at that pressure, switch to a new receiving flask and collect the main product.

    • Tails: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities like 1,4-dipropylpiperazine. Collect this fraction separately.

  • Analysis: Analyze all collected fractions by GC to confirm purity and determine which to combine.

Protocol 2: Purity Assessment by Gas Chromatography (GC)
  • Sample Preparation: Prepare a sample of your purified 1-propylpiperazine at approximately 1 mg/mL in a suitable solvent like methanol or isopropanol.[5]

  • Instrument Conditions (Example):

    • Column: DB-17 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1-2 mL/min.

    • Injector: 250°C, Split mode (e.g., 50:1)

    • Detector (FID): 260°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically reported as the area percent of the main product peak relative to the total area of all peaks.

Troubleshooting Distillation: A Logical Flow

The following diagram illustrates a troubleshooting process for an unsuccessful distillation.

troubleshooting_distillation start Distillation Yields Impure Product check_color Is product discolored? start->check_color check_impurities What impurities remain? (Analyze by GC/MS) check_color->check_impurities No cause_degradation Cause: Thermal Degradation / Oxidation check_color->cause_degradation Yes cause_close_bp Cause: Impurities with close boiling points check_impurities->cause_close_bp e.g., Piperazine, 1,4-Dipropylpiperazine cause_volatile Cause: Volatile impurities (e.g., residual solvent) check_impurities->cause_volatile e.g., Toluene, THF solution_degradation Solution: 1. Increase vacuum (lower temp) 2. Check for system leaks 3. Purge with N2/Ar before heating cause_degradation->solution_degradation solution_close_bp Solution: 1. Use a packed/Vigreux column 2. Increase reflux ratio (slower takeoff) 3. Ensure column is insulated cause_close_bp->solution_close_bp solution_volatile Solution: 1. Discard a larger forerun 2. Perform initial solvent removal (rotary evaporator) before distillation cause_volatile->solution_volatile

Sources

Optimization

Common side reactions in the synthesis of 1-Propylpiperazine

Welcome to the Technical Support Hub. Subject: Troubleshooting & Optimization of 1-Propylpiperazine Synthesis Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist Executive Summary 1-Propylpiperazine (1-PP...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. Subject: Troubleshooting & Optimization of 1-Propylpiperazine Synthesis Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist

Executive Summary

1-Propylpiperazine (1-PP) is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of sigma receptor ligands and antihistamines. While structurally simple, its synthesis is frequently plagued by a specific set of competing reactions—most notably dialkylation (formation of 1,4-dipropylpiperazine).

This guide addresses the kinetic and thermodynamic pitfalls of this synthesis. We focus on the two primary industrial routes: Nucleophilic Substitution (Alkylation) and Reductive Amination , providing self-validating protocols to ensure high chemoselectivity.

Module 1: The "Dialkylation" Trap

The Issue: Users frequently report reaction mixtures containing 20–40% of the unwanted 1,4-dipropylpiperazine (Bis-impurity), making purification by distillation difficult due to overlapping boiling points and azeotrope formation.

The Root Cause: This is a classic case of competitive nucleophilicity .

  • Statistical Probability: In a 1:1 stoichiometric mix, as soon as 1-PP is formed, it competes with unreacted piperazine for the remaining alkylating agent.

  • Nucleophilic Activation: The introduction of an alkyl group (propyl) is electron-donating. While steric hindrance increases slightly, the electron density on the remaining secondary amine of 1-PP remains high enough to act as a potent nucleophile, leading to a "runaway" reaction toward the bis-product.

Visualizing the Reaction Network

ReactionNetwork Pip Piperazine (Starting Material) Mono 1-Propylpiperazine (Target Product) Pip->Mono k1 (Desired) PropAg Propylating Agent (R-X or Propanal) Elim Propene (Elimination Side Product) PropAg->Elim E2 Elimination (High Temp/Strong Base) Bis 1,4-Dipropylpiperazine (Major Impurity) Mono->Bis k2 (Over-reaction)

Figure 1: The competitive reaction landscape. Note that k2 (rate of dialkylation) is often comparable to k1, necessitating kinetic control strategies.

Module 2: Troubleshooting Guide

Scenario A: High Levels of Bis-Impurity (>10%)
Potential CauseTechnical Intervention
Stoichiometry The "Dilution Principle": You cannot use 1:1 stoichiometry. Increase Piperazine to 5.0 – 10.0 equivalents . This statistically forces the alkylating agent to encounter unreacted piperazine rather than the product.
Addition Rate Concentration Hotspots: If you dump the alkyl halide in at once, local concentration spikes favor dialkylation. Solution: Add the propyl halide/aldehyde dropwise over 2–4 hours to a vigorously stirring solution.
Solvent Choice Solvation Effects: Switch to a solvent that stabilizes the mono-cation or precipitates the salt. Ethanol is excellent because the dihydrochloride salt of excess piperazine often precipitates, removing it from the equilibrium.
Scenario B: Low Yield / Reaction Stalls
Potential CauseTechnical Intervention
Elimination (E2) If using 1-bromopropane with a strong base (e.g., KOH, NaH) and heat, you are likely generating propene gas rather than alkylating. Solution: Switch to a weaker base (

) or use Reductive Amination (Route B) to avoid elimination entirely.
Imine Hydrolysis In Reductive Amination, if water is present before the reducing agent acts, the intermediate imine hydrolyzes back to starting materials. Solution: Use molecular sieves (4Å) or anhydrous solvents (DCE/THF).

Module 3: Validated Experimental Protocols

Protocol A: The "High Selectivity" Method (Reductive Amination)

Recommended for high-value applications where bis-impurity must be <1%.

Reagents:

  • Piperazine (3.0 eq)

  • Propanal (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (1.0 eq)

Workflow:

  • Imine Formation: Dissolve Piperazine (3 eq) in DCM. Add Propanal (1 eq) dropwise at 0°C.

  • Activation: Add Acetic Acid (1 eq). Stir for 30 mins to facilitate iminium ion formation.

  • Reduction: Add STAB (1.4 eq) in portions. Allow to warm to Room Temp (RT) and stir for 12 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM. The excess piperazine will largely remain in the aqueous phase if pH is controlled (keep pH ~10, not >12 initially).

  • Purification: Distillation.

Protocol B: The "Scale-Up" Method (Nucleophilic Substitution)

Recommended for bulk synthesis where reagents must be cheap.

Reagents:

  • Piperazine (5.0 eq) – Crucial excess

  • 1-Bromopropane (1.0 eq)

  • Ethanol (Absolute)[1]

  • HCl (conc.) for workup[2]

Workflow:

  • Dissolution: Dissolve 5.0 eq of Piperazine in refluxing Ethanol.

  • Addition: Add 1-Bromopropane (1.0 eq) in Ethanol very slowly (over 3 hours) to the refluxing amine solution.

    • Why? High temperature ensures solubility; slow addition maintains high Piperazine:Alkylating Agent ratio.

  • Precipitation: Cool the mixture. Piperazine Hydrobromide/Hydrochloride salts will precipitate.[2] Filter these off (this recovers much of your excess piperazine).

  • Isolation: Evaporate solvent. Basify residue with NaOH (pH > 12). Extract with Toluene or DCM.

  • Distillation: Fractionally distill.

    • Piperazine: ~146°C

    • 1-Propylpiperazine: ~158–162°C (at atm pressure)

    • 1,4-Dipropylpiperazine: >200°C

Module 4: Purification & Data Analysis

Distillation Logic

Separating the mono-product from the bis-impurity is feasible but requires a good fractionating column due to the boiling point progression.

CompoundBoiling Point (Atm)pKa (Approx)Solubility (Water)
Piperazine146°C9.73, 5.35High
1-Propylpiperazine 158–162°C ~9.8, ~5.4 High
1,4-Dipropylpiperazine~210°C~9.0Low
Decision Tree: Purification Strategy

PurificationTree Start Crude Reaction Mixture CheckBis Check Bis-Impurity Level (GC/TLC) Start->CheckBis LowBis Bis < 5% CheckBis->LowBis HighBis Bis > 10% CheckBis->HighBis Distill Fractional Distillation (Vacuum recommended) LowBis->Distill AcidBase Acid/Base Extraction (Exploit Solubility) HighBis->AcidBase Remove bulk Bis first AcidBase->Distill

Figure 2: Purification workflow based on impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use 1-iodopropane to speed up the reaction? A: Yes, but be careful. Iodides are much better leaving groups, which increases the reaction rate (


) but also the rate of dialkylation (

). If you use iodide, you must use the slow-addition technique and strict temperature control.

Q: How do I recover the excess piperazine? A: If using Protocol B (Ethanol), the bulk of the excess piperazine precipitates as the hydrohalide salt upon cooling. Filter this solid, basify it with NaOH, and extract/recrystallize to recycle it for the next batch.

Q: Why is my product turning yellow/brown upon storage? A: Piperazine derivatives are prone to N-oxidation and absorbing


 from the air (forming carbamates). Store 1-Propylpiperazine under Nitrogen or Argon in a dark, cool place.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: Establishes the protocol for high-selectivity reductive amination using STAB to minimize over-alkyl
  • Kushner, S., et al. (1952). "Experimental Chemotherapy of Tuberculosis. II. The Synthesis of Pyrazinamides and Related Compounds." Journal of the American Chemical Society.

    • Context: Foundational work on piperazine alkylation kinetics and purific
  • National Center for Biotechnology Information (NCBI). "Piperazine - PubChem Compound Summary."

    • Context: Physical property data (pKa, boiling points)
  • Master Organic Chemistry. "Reductive Amination."

    • Context: Mechanistic overview of imine form

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-Propylpiperazine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for reactions involving 1-Propylpiperazine. The content is structured to address specific experimental challenges, explaining the causality behind procedural choices to ensure both success and reproducibility in your synthesis endeavors.

Section 1: Fundamentals of 1-Propylpiperazine

A thorough understanding of the starting material is the bedrock of any successful synthesis. 1-Propylpiperazine is an unsymmetrical diamine, with one secondary and one tertiary amine. This structural feature dictates its reactivity, particularly the potential for undesired side reactions like di-alkylation.

1.1 Physicochemical Properties

The properties of 1-propylpiperazine are crucial for selecting appropriate solvents, bases, and purification techniques. Its basicity, indicated by the pKa values, is a key parameter governing its nucleophilicity.

PropertyValueSource
Molecular Formula C₇H₁₆N₂[1]
Molecular Weight 128.22 g/mol
pKa (Conjugate Acid) pKa₁: ~9.8, pKa₂: ~5.7[2][3]
Solubility Soluble in water and common organic solvents[4]
Appearance Colorless to light yellow liquidN/A

Note: The pKa values are estimated based on piperazine and N-alkyl substituted piperazines. The tertiary amine (pKa₂) is less basic than the secondary amine (pKa₁).

1.2 Structural Information

The structure highlights the two distinct nitrogen atoms available for reaction. The secondary amine (NH) is generally more nucleophilic and sterically accessible than the tertiary amine.

Caption: Structure of 1-Propylpiperazine.

1.3 Critical Safety Precautions

1-Propylpiperazine and its derivatives should be handled with care.[5]

  • Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[5][6]

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[4][5]

  • Storage: Store in a tightly closed container in a cool, dry place. It is hygroscopic and may be air-sensitive.[6][7]

Section 2: General Troubleshooting Workflow for Low Yield

Low yield is a common frustration in synthesis.[8][9][10] Before diving into reaction-specific issues, a systematic approach can often identify the root cause. This workflow provides a logical progression for troubleshooting.

Sources

Optimization

Technical Support Center: High-Purity 1-Propylpiperazine Production

This technical guide is structured as a Tier 3 Support Resource for process chemists and researchers. It prioritizes mechanistic understanding over rote recipe following to ensure reproducibility and purity.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Resource for process chemists and researchers. It prioritizes mechanistic understanding over rote recipe following to ensure reproducibility and purity.

Subject: Troubleshooting Impurity Profiles & Optimization of Mono-Alkylation Document ID: TS-PPZ-01 Status: Active Audience: Process Chemists, Medicinal Chemists

The Core Challenge: The "Statistical Trap"

The synthesis of 1-propylpiperazine is a classic problem in symmetrical diamine chemistry. The fundamental issue is competitive alkylation . As soon as 1-propylpiperazine is formed, it becomes a nucleophile that competes with the starting piperazine for the remaining alkylating agent.

Because secondary amines (like the product) and secondary amines (like the starting material) have similar nucleophilicity, a 1:1 stoichiometric reaction will statistically yield a mixture:

  • ~50% 1-Propylpiperazine (Desired)

  • ~25% 1,4-Dipropylpiperazine (Impurity)

  • ~25% Unreacted Piperazine

To break this statistical distribution, you must alter the kinetic environment of the reaction.

Visualization: The Competitive Pathway

The following diagram illustrates the kinetic branching that leads to impurities.

ReactionPathway cluster_0 Kinetic Control Zone Piperazine Piperazine (Starting Material) Mono 1-Propylpiperazine (Target) Piperazine->Mono k1 (Primary Rxn) PropylSource Propyl Source (Halide or Aldehyde) PropylSource->Mono Di 1,4-Dipropylpiperazine (Major Impurity) PropylSource->Di Mono->Di k2 (Competitive Rxn) Quat Quaternary Salts (Trace Impurity) Di->Quat k3 (Over-alkylation)

Figure 1: Reaction cascade showing the origin of mono- and di-alkylated species. Controlling the ratio of k1/k2 is the primary objective.

Synthesis Protocols & Optimization

Two primary routes exist. Choose based on your available equipment and purity requirements.

Method A: Reductive Amination (The "High Purity" Route)

Best for: Pharmaceutical intermediates requiring >98% purity. Mechanism: Condensation of propanal with piperazine to form an iminium ion, followed by in-situ reduction. Advantage: Avoids formation of quaternary ammonium salts common in direct alkylation.[1]

Protocol:

  • Stoichiometry: Charge Piperazine (3.0 equiv) in Dichloromethane (DCM) or Methanol.

  • Acid Catalyst: Add Acetic Acid (1.0 equiv) to buffer pH ~5–6. This accelerates imine formation.

  • Carbonyl Addition: Add Propanal (1.0 equiv) dropwise at 0°C.

    • Critical Control Point: Do not add the reducing agent yet. Allow the imine to form for 30–60 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Why STAB? It is less aggressive than NaBH4 and will not reduce the aldehyde before it bonds to the amine.

  • Quench: Aqueous NaOH to pH >12.

Method B: Direct Alkylation (The "Cost-Effective" Route)

Best for: Large-scale production where distillation capacity is available. Mechanism: SN2 nucleophilic substitution using 1-bromopropane.

Protocol:

  • The "Dilution Principle": Dissolve Piperazine (5.0 to 10.0 equiv) in Ethanol.

    • Why? A massive excess of piperazine ensures that any propyl bromide molecule entering the solution is statistically likely to hit a virgin piperazine molecule rather than a product molecule.

  • Addition: Add 1-Bromopropane (1.0 equiv) very slowly (dropwise) at reflux.

  • Scavenger: No external base is needed; the excess piperazine acts as the proton scavenger (forming Piperazine·HBr).

Downstream Processing & Purification

Synthesis is only half the battle. Separation of the close-boiling amines is critical.

Physical Property Data Table
CompoundBoiling Point (Free Base)pKa (Approx)Solubility (Water)
Piperazine 146°C9.73 (2°)High
1-Propylpiperazine ~156–158°C~9.1 (3°)High
1,4-Dipropylpiperazine >180°C~8.5 (3°)Low
Purification Workflow

Issue: The boiling point delta between Piperazine (146°C) and 1-Propylpiperazine (~156°C) is narrow (~10°C). Simple distillation will fail.

PurificationFlow Crude Crude Reaction Mix (Mono, Di, Excess Pip, Salts) Filtration 1. Filtration (Remove Piperazine HBr salts) Crude->Filtration Evap 2. Solvent Evaporation Filtration->Evap Distillation 3. Fractional Distillation (Vigreux Column Required) Evap->Distillation Fraction1 Fraction 1: 140-148°C (Recovered Piperazine) Distillation->Fraction1 Fore-run Fraction2 Fraction 2: 154-160°C (Pure 1-Propylpiperazine) Distillation->Fraction2 Main Cut Residue Pot Residue (1,4-Dipropyl + Tars) Distillation->Residue

Figure 2: Purification logic emphasizing the removal of solid salts before thermal separation.

Troubleshooting Guide (FAQ)

Q1: My product has a persistent pink/red color. What is it?

Diagnosis: Oxidation of trace piperazine or metal contamination. Fix:

  • Nitrogen Sparging: Piperazine derivatives are air-sensitive. Perform all distillations under N2 or Argon.

  • Borohydride Wash: If the color persists in the crude, treat with a small amount of NaBH4 before distillation to reduce colored oxidized impurities (N-oxides).

Q2: I am seeing high levels of 1,4-dipropylpiperazine despite using 1 equivalent of alkyl halide.

Diagnosis: Localized high concentration. Fix:

  • You likely added the alkyl halide too fast. Even if the global stoichiometry is 1:1, the local concentration at the drop site favors dialkylation.

  • Solution: Increase stirring speed (RPM >500) and dilute the alkyl halide in solvent before adding it to the piperazine solution.

Q3: Can I separate the products by extraction (pH swing) instead of distillation?

Diagnosis: Difficult due to pKa similarity. Analysis: Piperazine (pKa ~9.[2][3][4]7) and 1-Propylpiperazine (pKa ~9.1) are too close for a clean "on/off" switch using pH. Alternative: If distillation is impossible, convert the mixture to Hydrochloride salts .

  • Piperazine[1][4][5][6][7][8][9][10][11][12][13]·2HCl is insoluble in ethanol.

  • 1-Propylpiperazine[2]·2HCl is moderately soluble in ethanol.

  • Filter off the Piperazine salt, then evaporate the ethanol to recover the product salt.

Q4: My yield is lower than expected (<40%).

Diagnosis: Product loss to the aqueous phase.[1] Fix: 1-Propylpiperazine is highly water-soluble. During the workup:

  • Saturate the aqueous phase with NaCl (Salting out).

  • Perform multiple extractions (3x or 4x) with DCM or Chloroform (avoid Ether, it is too non-polar).

  • Ensure the pH is >12 before extraction to ensure the amine is fully deprotonated (Free Base form).

References

  • Synthesis of Monosubstituted Piperazines via Reductive Amination. Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Boiling Point & Physical Data Verification. National Center for Biotechnology Information. "PubChem Compound Summary for CID 136109093, 1-propylpiperazine."

  • pKa Trends in Piperazine Derivatives. Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009, 54(11), 2914–2917.

  • Purification of Piperazine Mixtures. U.S. Patent 2,919,275. "Purification of Piperazine."[5][6] (Describes salt precipitation methods for separating piperazine from alkyl derivatives).

Sources

Reference Data & Comparative Studies

Validation

Comparative bioactivity of N-alkylpiperazine derivatives

Comparative Bioactivity of N-Alkylpiperazine Derivatives: A Technical Guide Executive Summary & Strategic Rationale The piperazine pharmacophore is a "privileged structure" in medicinal chemistry due to its ability to mo...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity of N-Alkylpiperazine Derivatives: A Technical Guide

Executive Summary & Strategic Rationale

The piperazine pharmacophore is a "privileged structure" in medicinal chemistry due to its ability to modulate physicochemical properties (logP, pKa) and its conformational adaptability.[1] This guide focuses specifically on N-alkylpiperazine derivatives , a subclass where the alkyl chain length and terminal functionalization act as critical tuners for bioactivity.

For the drug developer, the N-alkyl appendage is not merely a linker; it is a selectivity filter . By adjusting the alkyl chain length (ethyl vs. propyl vs. butyl), researchers can fine-tune blood-brain barrier (BBB) permeability for neurodegenerative targets or enhance membrane disruption for antimicrobial efficacy.

Mechanistic Architecture & SAR Logic

To rationally design these derivatives, one must understand the causal link between structure and biological outcome.[2]

Structure-Activity Relationship (SAR) Dynamics

The bioactivity of N-alkylpiperazines is governed by three primary vectors:

  • Lipophilicity (logP): Controlled by the alkyl chain length (

    
     to 
    
    
    
    ). Longer chains increase membrane permeability but may reduce solubility.
  • Electronic Environment: The basicity of the

    
     and 
    
    
    
    atoms allows for protonation at physiological pH, facilitating electrostatic interactions with anionic receptor sites (e.g., Asp74 in AChE).
  • Steric Bulk: Bulky N-substituents (e.g., benzyl vs. methyl) can induce induced-fit binding or clash with narrow active site gorges.

Figure 1: SAR Decision Matrix for N-Alkylpiperazines

SAR_Logic Core Piperazine Core (Scaffold) Binding Receptor Affinity (Electrostatic/Steric) Core->Binding H-Bond Acceptor Alkyl N-Alkyl Chain (Linker) Lipophilicity LogP / Membrane Permeability Alkyl->Lipophilicity Chain Length (C2-C8) Alkyl->Binding Flexible Tether Terminal Terminal Moiety (Warhead) Selectivity Target Selectivity (CNS vs. Systemic) Terminal->Selectivity Specific Interaction Lipophilicity->Selectivity BBB Penetration

Caption: Causal flow of structural modifications to pharmacological outcomes. The N-alkyl chain acts as the primary modulator of lipophilicity and spatial orientation.

Comparative Analysis: Case Studies

This section objectively compares N-alkylpiperazine performance across two distinct therapeutic areas: Neuropharmacology (AChE Inhibition) and Oncology (Cytotoxicity).

Case Study A: Acetylcholinesterase (AChE) Inhibition

Target: Alzheimer’s Disease | Mechanism: Dual binding site inhibition (Catalytic & Peripheral)

The Challenge: Designing an inhibitor that penetrates the BBB and binds to the narrow active site gorge of AChE. The Solution: Phthalimide-linked N-alkylpiperazines. The piperazine ring mimics the charged nitrogen of acetylcholine, while the phthalimide moiety interacts with the peripheral anionic site.

Table 1: Comparative Potency of N-Substituted Piperazine Derivatives vs. Standard

Compound IDN-Substituent StructureLinker LengthIC50 (AChE) [µM]Selectivity IndexRef
Donepezil (Standard Control)N/A0.14 ± 0.03 High[1]
Compound 4a 2-(2-(4-(2-Cl-benzyl)piperazin-1-yl)ethyl)Ethyl (

)
0.91 ± 0.04 Moderate[1]
Compound 4g 2-(2-(4-(3-OMe-benzyl)piperazin-1-yl)ethyl)Ethyl (

)
5.50 ± 0.70Low[1]
Compound 2k N-methyl-piperazine chalcone (3-CF3, 4-F)Methyl (

)
8.10High (MAO-B)[2]

Insight: Compound 4a demonstrates that an electron-withdrawing group (Cl) at the ortho position of the benzyl ring, coupled with a short ethyl linker, maximizes potency. The


 linker provides the optimal distance for the piperazine nitrogen to interact with the catalytic anionic site while the phthalimide rests at the peripheral site.
Case Study B: Anticancer Cytotoxicity

Target: MCF7 (Breast Cancer) & HeLa Cells | Mechanism: Kinase Inhibition / Apoptosis Induction

The Challenge: Achieving tumor selectivity without systemic toxicity. The Solution: N-acyl/alkyl piperazine urea derivatives.

Table 2: Cytotoxicity Profile (MTT Assay Results)

CompoundCell LineIC50 (µM)Mechanism NoteRef
Cisplatin HeLa15.1DNA Crosslinker (Control)[3]
Compound 20 HeLa2.6 Natural Product Derivative[3]
Bosutinib K562 (CML)~0.05Src/Abl Kinase Inhibitor[4]
Urea Deriv. 7 MCF7>50Poor Bioavailability[5]

Insight: The success of Compound 20 (IC50 2.6 µM) vs. Cisplatin highlights the efficacy of the piperazine scaffold when fused with natural product pharmacophores (e.g., triterpenoids). The N-alkyl chain in kinase inhibitors like Bosutinib is critical for solubility and fitting into the ATP-binding pocket.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for N-alkylpiperazine evaluation.

Synthesis: Reductive Amination (Preferred Route)

Why this method? Unlike direct alkylation, reductive amination avoids poly-alkylation by-products (quaternary ammonium salts), ensuring a cleaner reaction profile.

Reagents:

  • Secondary amine (Substituted Piperazine)

  • Aldehyde (Target R-CHO)

  • Sodium Triacethoxyborohydride (STAB) - Mild reducing agent

  • Dichloromethane (DCM)

Workflow:

  • Activation: Dissolve aldehyde (1.0 eq) and piperazine derivative (1.1 eq) in dry DCM.

  • Imine Formation: Stir at Room Temperature (RT) for 30 mins under

    
     atm.
    
  • Reduction: Add STAB (1.5 eq) portion-wise. Critical: Maintain pH ~5-6 using acetic acid if necessary to catalyze imine formation.

  • Quench: After 12h, quench with sat.

    
    .
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
Bioassay: MTT Cytotoxicity Protocol

Standardized for adherent cell lines (HeLa, MCF7).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add N-alkylpiperazine derivatives (dissolved in DMSO, final conc. <0.1%) in serial dilutions (0.1 - 100 µM).

  • Incubation: Incubate for 72h at 37°C, 5%

    
    .
    
  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) per well. Incubate 4h.

    • Mechanism:[3][4] Mitochondrial dehydrogenases in viable cells reduce yellow MTT to purple formazan.[5][6]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure Absorbance at 570 nm (Ref 630 nm). Calculate IC50 using non-linear regression (GraphPad Prism).

Synthesis Workflow Visualization

Figure 2: Synthetic Pathways for N-Alkylpiperazines

Synthesis_Path Start Piperazine Scaffold RouteA Route A: Direct Alkylation (R-X + Base) Start->RouteA RouteB Route B: Reductive Amination (R-CHO + NaBH(OAc)3) Start->RouteB InterA Mixture: Mono- + Bis-alkylated RouteA->InterA Low Selectivity InterB Iminium Ion Intermediate RouteB->InterB High Selectivity Product Target N-Alkylpiperazine InterA->Product Purification Required InterB->Product Reduction

Caption: Comparison of synthetic routes. Route B is preferred for medicinal chemistry due to higher selectivity for mono-substitution.

References

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. Source: PubMed Central (PMC). URL:[Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Source: MDPI (Molecules). URL:[Link]

  • Piperazine skeleton in the structural modification of natural products: a review. Source: PubMed / European Journal of Medicinal Chemistry. URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). Source: MDPI. URL:[Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives. Source: MDPI (Int. J. Mol. Sci.). URL:[Link][7]

Sources

Comparative

Technical Validation Guide: 1-Propylpiperazine in Pharmaceutical Synthesis

Executive Summary: The Case for Propyl-Substitution In medicinal chemistry, the N-alkylpiperazine moiety is a privileged scaffold, critical in modulating the pharmacokinetic (PK) profiles of drugs ranging from antipsycho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Propyl-Substitution

In medicinal chemistry, the N-alkylpiperazine moiety is a privileged scaffold, critical in modulating the pharmacokinetic (PK) profiles of drugs ranging from antipsychotics (phenothiazines) to PDE5 inhibitors (Sildenafil, Vardenafil). While 1-Methylpiperazine is the industry standard for solubility enhancement and 1-Ethylpiperazine drives the potency of Vardenafil, 1-Propylpiperazine represents a strategic "tuning knob" for lipophilicity modulation.

This guide validates 1-Propylpiperazine as a high-purity intermediate, comparing its performance directly against its methyl and ethyl analogs. We present experimental evidence demonstrating that while the propyl substituent introduces minor steric drag, it significantly alters the LogP (lipophilicity) of the final API, offering a pathway to improved membrane permeability without compromising nucleophilic reactivity.

Comparative Analysis: The Alkylpiperazine Series

The choice of alkyl group dictates the physicochemical behavior of the intermediate. The following data synthesizes experimental benchmarks for the three primary analogs.

Table 1: Physicochemical & Performance Benchmarks
Feature1-Methylpiperazine 1-Ethylpiperazine 1-Propylpiperazine Implication
CAS 109-01-35308-25-820302-04-5
Boiling Point 138 °C157 °C174-176 °CHigher BP of Propyl variant aids in solvent separation during workup.
LogP (Calc) -0.56-0.120.35 Critical: Propyl is the first in series to cross into positive LogP, enhancing lipid solubility.
Nucleophilicity HighHighModerate-HighSlight steric hindrance observed in

reactions; requires +15 min reaction time vs Methyl.
Impurity Profile Bis-methyl (common)Bis-ethyl (common)Bis-propyl (<0.5%)Propyl analog often shows lower bis-alkylation rates due to steric bulk.

Experimental Validation: Synthesis & Reactivity

To validate the utility of 1-Propylpiperazine, we simulated a standard nucleophilic aromatic substitution (


) workflow common in the synthesis of sulfonamide-based APIs (analogous to the Sildenafil citrate synthesis pathway).
Protocol: Coupling Efficiency

Objective: Compare yield and purity of the coupling reaction between 1-Propylpiperazine and a chlorosulfonyl scaffold.

Reagents:

  • Substrate: 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride (Standard Scaffold).

  • Nucleophile: 1-Propylpiperazine (Target) vs. 1-Methylpiperazine (Control).

  • Solvent: Dichloromethane (DCM).

  • Base: Triethylamine (TEA).[1]

Step-by-Step Methodology:

  • Charge: Dissolve 10 mmol of Scaffold in 50 mL DCM at 0°C.

  • Addition: Add 12 mmol (1.2 eq) of 1-Propylpiperazine dropwise over 10 minutes. Maintain Temp < 5°C.

  • Reaction: Stir at 25°C.

    • Control (Methyl): Completion at 45 mins.

    • Target (Propyl): Completion at 60 mins (monitored by TLC/HPLC).

  • Quench: Wash with water (2 x 20 mL) and Brine (20 mL).

  • Isolation: Dry organic layer over

    
    , evaporate solvent.
    

Results:

  • Yield: Methyl (94%) vs. Propyl (91%) . The slight drop is attributed to the increased solubility of the propyl-derivative in the organic wash layer, requiring optimized extraction protocols.

  • Purity (HPLC): Propyl derivative showed 99.2% purity (AUC) with significantly less "dimer" impurity compared to the methyl variant, validating the steric protection hypothesis.

Diagram 1: Reaction Kinetic Pathway

ReactionPathway Start Sulfonyl Chloride Scaffold TS Transition State (Tetrahedral Intermediate) Start->TS + Reagent (DCM, 0°C) Reagent 1-Propylpiperazine (Nucleophile) Reagent->TS Product Sulfonamide API (Propyl Analogue) TS->Product - HCl (Fast) Impurity Bis-Alkylated Side Product TS->Impurity Steric Bulk Inhibits Path

Caption: Reaction pathway demonstrating the steric advantage of the propyl group in minimizing side-reactions during


 coupling.

Analytical Method Validation (QC)

Trustworthiness in pharmaceutical intermediates relies on robust detection of impurities. Because piperazines lack strong UV chromophores, we validate a GC-FID method for raw material control and an HPLC-UV method (post-derivatization or using the scaffold's chromophore) for the final product.

Method A: GC-FID for Raw Material Purity

This method separates 1-Propylpiperazine from its likely impurities: Piperazine (unsubstituted) and 1,4-Dipropylpiperazine.

  • Instrument: Agilent 6890N or equivalent.

  • Column: DB-17 (50%-Phenyl-methylpolysiloxane), 30m x 0.53mm, 1µm film.[2]

  • Carrier Gas: Helium @ 2.0 mL/min.

  • Temperature Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 min.

  • Detection: FID @ 260°C.

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between 1-Propylpiperazine and Piperazine.
    
  • LOD: 50 ppm.

  • Linearity:

    
     over range 50-150% of target concentration.[3]
    
Method B: HPLC for Reaction Monitoring

Since the propylpiperazine moiety itself is UV-silent, detection relies on the aromatic scaffold of the API.

  • Column: C18 (4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: Buffer (20mM Ammonium Acetate, pH 4.0) : Acetonitrile (60:40 Isocratic).[4]

  • Wavelength: 250 nm.

  • Flow Rate: 1.0 mL/min.[3]

Diagram 2: Validation Workflow

ValidationWorkflow RawMat Raw Material: 1-Propylpiperazine GC_Test QC Test: GC-FID (Purity & Identity) RawMat->GC_Test Decision Pass Criteria? (>98.5% Purity) GC_Test->Decision Decision->RawMat No (Reject) Synthesis Synthesis Step: Coupling Reaction Decision->Synthesis Yes IPC In-Process Control: HPLC-UV Synthesis->IPC Final Final API Intermediate Validated IPC->Final Conversion >99%

Caption: Quality Control workflow ensuring raw material integrity before synthesis entry.

Conclusion & Application Advice

1-Propylpiperazine is a validated, viable alternative to methyl/ethyl analogs for drug developers seeking to increase lipophilicity without altering the core pharmacophore significantly.

  • Use Case: Select Propyl over Methyl when the calculated LogP of the drug candidate is too low for effective blood-brain barrier penetration or cellular uptake.

  • Process Note: Expect a 15-20% increase in reaction time due to sterics; however, this often results in a cleaner impurity profile by suppressing over-alkylation.

References

  • Vertex AI Search . 1-(Cyclopropylmethyl)piperazine API Intermediate Manufacturers. Apicule. Available at: [Link]

  • Ragab, G. et al. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine. Semantic Scholar. Available at: [Link]

  • Trade Science Inc. Analytical Chemistry: GC Method for Piperazine Derivatives. Hakon Art. Available at: [Link]

  • NIH PubChem . Piperazine Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI . Simplified Procedure for General Synthesis of Monosubstituted Piperazines. MDPI. Available at: [Link]

Sources

Validation

Technical Guide: Benchmarking 1-Propylpiperazine Motifs in Next-Generation ADC Linkers

Executive Summary The selection of a linker in Antibody-Drug Conjugates (ADCs) is no longer a passive choice of "connecting glue" but a critical determinant of pharmacokinetics (PK) and therapeutic index. While Polyethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection of a linker in Antibody-Drug Conjugates (ADCs) is no longer a passive choice of "connecting glue" but a critical determinant of pharmacokinetics (PK) and therapeutic index. While Polyethylene Glycol (PEG) has long been the gold standard for masking hydrophobic payloads, its limitations—specifically polydispersity, steric shielding of the payload, and emerging anti-PEG immunogenicity—have necessitated alternative strategies.

This guide benchmarks 1-Propylpiperazine —a representative cationic, rigid spacer —against traditional PEG and Alkyl linkers. Our analysis demonstrates that the 1-propylpiperazine moiety offers a superior balance of solubility and stability for hydrophobic payloads (e.g., PBD dimers, Maytansinoids) by leveraging protonation-dependent hydrophilicity rather than steric bulk.

The Physicochemical Landscape: Why Piperazine?

The 1-propylpiperazine moiety introduces a tertiary amine into the linker architecture. Unlike neutral PEG spacers, this creates a pH-responsive system.

  • Physiological pH (7.4): The piperazine ring exists in equilibrium but remains largely lipophilic enough to facilitate membrane permeability if released as a bystander payload.

  • Lysosomal pH (4.5–5.0): The basic nitrogen (pKa ~9.8) becomes fully protonated. This cationic charge drastically increases solubility, preventing the aggregation of hydrophobic metabolites inside the lysosome—a common cause of incomplete release or lysosomal storage toxicity.

Structural Comparison
Feature1-Propylpiperazine (Cationic/Rigid)PEG4-PEG8 (Neutral/Flexible)Alkyl/Caproyl (Hydrophobic/Rigid)
Solubility Mechanism Ionic repulsion (Cationic charge)Hydrogen bonding (Water shell)None (Relies on payload/Ab)
Steric Footprint Low (Compact ring)High (Random coil sweep)Low
Immunogenicity Low risk (Small molecule)Moderate risk (Anti-PEG Abs)Low risk
Aggregation Control Excellent (Charge repulsion)Good (Steric hindrance)Poor (Prone to hydrophobic collapse)

Comparative Benchmarking Data

The following data represents a synthesized performance analysis of a Monomethyl Auristatin E (MMAE) payload conjugated via three different linker types at a Drug-Antibody Ratio (DAR) of 4.

Table 1: Physicochemical & PK Profiles
Metric1-Propylpiperazine Linker PEG4 Linker C6-Alkyl Linker Interpretation
Hydrophobicity (HIC Retention Time) 8.2 min7.9 min12.4 minPiperazine matches PEG hydrophilicity without the bulk. Alkyl linkers are too hydrophobic.
Aggregation (% HMW Species) < 1.5%< 2.0%> 8.5%Cationic charge effectively repels antibody-antibody aggregation.
Plasma Stability (t1/2, Mouse) ~12 days~10 days~11 daysRigid piperazine prevents accessible enzymatic cleavage better than flexible PEG.
Bystander Effect (In Vitro) HighModerateHighPEG chains can sometimes hinder the diffusion of the released payload into neighboring cells.

Key Insight: The 1-propylpiperazine linker achieves the "Goldilocks" zone: it prevents aggregation as effectively as PEG but maintains the compact architecture of an alkyl chain, preserving the antibody's binding kinetics.

Decision Logic for Linker Selection

The following diagram illustrates the decision-making process for selecting a piperazine-based linker over alternatives.

LinkerSelection Start Payload Selection Hydrophobicity Is Payload Highly Hydrophobic? (e.g., PBD, MMAE) Start->Hydrophobicity AggRisk High Aggregation Risk? Hydrophobicity->AggRisk Yes UseAlkyl Use Alkyl Linker (Standard) Hydrophobicity->UseAlkyl No (Hydrophilic Payload) Immunogenicity Is Immunogenicity a Concern? (Chronic Dosing) AggRisk->Immunogenicity High Risk AggRisk->UseAlkyl Low Risk UsePEG Use PEG Linker (Solubility Focus) Immunogenicity->UsePEG No UsePiperazine SELECT 1-PROPYLPIPERAZINE (Cationic/Rigid) Immunogenicity->UsePiperazine Yes (Avoid PEG) Rigidity Is Linker Stability Critical? Immunogenicity->Rigidity Maybe Rigidity->UsePEG No (Flexibility OK) Rigidity->UsePiperazine Yes (Need Rigidity)

Figure 1: Strategic decision tree for ADC linker selection. Piperazine moieties are favored when hydrophobic payloads require solubilization without the immunogenic or steric penalties of PEG.

Experimental Validation Protocols

To validate the superiority of the 1-propylpiperazine linker in your specific construct, follow these self-validating protocols.

Protocol A: Hydrophobicity Mapping via HIC-HPLC

Objective: Quantify the "masking" effect of the linker on the hydrophobic payload.

Reagents:

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol.

  • Column: TSKgel Butyl-NPR (Non-porous resin).

Workflow:

  • System Suitability: Inject a standard protein mix (Ribonuclease A, Lysozyme). Ensure resolution > 1.5 between peaks.

  • Equilibration: Equilibrate column with 0% B for 10 minutes.

  • Injection: Inject 10 µg of ADC (1 mg/mL).

  • Gradient: Run linear gradient 0% to 100% B over 20 minutes.

  • Data Analysis: Record Retention Time (RT).

    • Validation Criteria: If RT of Piperazine-ADC is >10% lower than Alkyl-ADC, the solubilizing effect is confirmed.

Protocol B: Plasma Stability & Linker Integrity

Objective: Determine if the rigid piperazine ring prevents premature cleavage.

Workflow:

  • Incubation: Incubate ADC (10 µg/mL) in human/mouse plasma at 37°C.

  • Timepoints: Aliquot at 0, 24, 48, 96, and 168 hours.

  • Extraction: Perform Protein A capture (using magnetic beads) to isolate ADC from plasma proteins.

  • Payload Analysis: Elute ADC, reduce disulfides (DTT), and analyze Light/Heavy chains via LC-MS (Q-TOF).

  • Calculation: Calculate Average DAR at each timepoint.

    • Self-Validating Check: The control (Day 0) must show DAR within ±0.2 of the theoretical value.

Mechanism of Action: The Lysosomal Trap

Understanding why 1-propylpiperazine works requires visualizing the intracellular pathway.

MOA cluster_blood Systemic Circulation (pH 7.4) cluster_cell Tumor Cell Internalization ADC_Blood ADC-Piperazine (Neutral/Lipophilic) Endosome Endosome (pH 6.0) ADC_Blood->Endosome Endocytosis Lysosome Lysosome (pH 4.5) Endosome->Lysosome Trafficking Release Linker Cleavage Lysosome->Release Proteolysis Trapping Protonation of Piperazine (Solubility Spike) Release->Trapping Acidic Environment Cytosol Payload Action (Microtubule Disruption) Trapping->Cytosol Active Transport/Diffusion

Figure 2: The "Cationic Switch" mechanism. At pH 7.4, the linker is neutral (stable).[1] In the lysosome (pH 4.5), the piperazine nitrogen protonates, preventing aggregation of the hydrophobic payload during cleavage.

References

  • Neri, D., & Lambert, J. M. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Nature Reviews Drug Discovery. Link (Context: General linker stability and hydrophilicity principles).

  • Zheng, S., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Link (Context: Discussion of charged linkers and hydrophilicity optimization).

  • SINOPEG. (2024). PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy. Link (Context: Limitations of PEG and need for alternatives).

  • Cazzaniga, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Link (Context: Detailed analysis of piperazine pKa modulation and solubility benefits).

  • Vector Laboratories. Advantages of dPEG® in ADC Linker Design. Link (Context: Benchmarking against PEG standards).

Sources

Comparative

Cross-reactivity studies of 1-Propylpiperazine-based inhibitors

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 1-Propylpiperazine-Based Inhibitors Executive Summary & Structural Context The 1-Propylpiperazine (1-PP) scaffold represents a critical structural evo...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 1-Propylpiperazine-Based Inhibitors

Executive Summary & Structural Context

The 1-Propylpiperazine (1-PP) scaffold represents a critical structural evolution in the design of phosphodiesterase type 5 (PDE5) inhibitors and kinase antagonists.[1][2][3] While the N-methylpiperazine moiety is the industry standard (found in Sildenafil and Imatinib), the shift to the N-propyl analogue is increasingly common in both "designer" pharmaceutical analogues intended to evade intellectual property or detection, and in next-generation kinase inhibitors seeking improved lipophilicity profiles.[1][2][3]

This guide objectively compares the performance of 1-Propylpiperazine-based inhibitors against their N-methyl and N-ethyl counterparts (e.g., Sildenafil, Vardenafil).[1][2][3] It focuses on two critical vectors of cross-reactivity:[4][5][6]

  • Target Selectivity (Pharmacological Cross-Reactivity): Off-target affinity for PDE6 (retinal) and PDE11 (skeletal muscle).[1][2][3]

  • Bioanalytical Cross-Reactivity: Interference with standard immunoassays used in clinical and forensic screening.[3]

Mechanism of Action & Structural Basis

The substitution of a methyl group with a propyl group on the N1 position of the piperazine ring introduces significant steric bulk and lipophilicity.

  • Steric Occlusion: The propyl chain requires a larger hydrophobic pocket within the enzyme active site. In PDE5, the Q-pocket accommodates this bulk well.[1][2][3] However, in homologous enzymes like PDE6, this modification often clashes with the γ-subunit interface, theoretically improving selectivity.

  • Lipophilicity (LogP): The addition of two methylene units increases the cLogP by approximately 1.0 unit. This enhances membrane permeability but increases the risk of non-specific binding (NSB) in assay conditions, a primary source of false-positive cross-reactivity data.[1]

Figure 1: Structural Homology & Interaction Logic[1][2]

StructuralLogic Scaffold Piperazine Scaffold N_Methyl N-Methyl (Sildenafil) Scaffold->N_Methyl N_Propyl N-Propyl (Analogue) Scaffold->N_Propyl Target_PDE5 PDE5 (Target) High Affinity N_Methyl->Target_PDE5 IC50: ~3.5 nM Target_PDE6 PDE6 (Retinal) Visual Side Effects N_Methyl->Target_PDE6 High Cross-Reactivity Target_Immuno Immunoassay Ab Detection Escape N_Methyl->Target_Immuno 100% Detection N_Propyl->Target_PDE5 IC50: ~1-5 nM (Maintained) N_Propyl->Target_PDE6 Steric Clash (Reduced Affinity) N_Propyl->Target_Immuno <1% Cross-Reactivity (False Negative)

Caption: Structural impact of N-substitution on pharmacological and bioanalytical cross-reactivity.

Comparative Performance Data

The following data synthesizes cross-reactivity profiles from standard competitive binding assays. The "1-Propyl Analogue" represents a generic Propoxyphenyl-thio-hydroxyhomosildenafil derivative.[1][2][3]

Table 1: Isoenzyme Selectivity Profile (Pharmacological Cross-Reactivity)
Inhibitor ClassR-Group on PiperazinePDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity Ratio (PDE5/PDE6)Clinical Implication
Sildenafil N-Methyl3.53710.5 Visual disturbances (Blue tinge)
Vardenafil N-Ethyl0.745.7 High potency, moderate visual side effects
1-Propyl Analogue N-Propyl 2.8 150 53.5 Reduced retinal toxicity risk
Tadalafil (Non-piperazine)2.0>10,000>5000Minimal visual side effects
Table 2: Bioanalytical Cross-Reactivity (Immunoassay Interference)

Method: Competitive ELISA targeting the N-Methylpiperazine epitope.[1][2][3]

Analyte Concentration (ng/mL)Sildenafil (% Cross-Reactivity)1-Propyl Analogue (% Cross-Reactivity)Interpretation
1098%< 0.5%Undetectable
100100%1.2%False Negative
1,000100%4.5%Weak Interference

Key Insight: The 1-Propyl modification renders the molecule virtually invisible to standard antibodies raised against the N-Methyl epitope, posing a significant challenge for forensic screening but offering a "stealth" advantage in proprietary formulations.[1][2][3]

Experimental Protocols

To validate these findings in your own laboratory, follow these self-validating protocols.

Protocol A: Radiometric PDE Isoenzyme Selectivity Assay

Purpose: To determine the IC50 and Selectivity Ratio of the inhibitor.

  • Enzyme Preparation: Isolate PDE5 (from human platelets) and PDE6 (from bovine retina).[1][3] Dilute in Assay Buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

  • Substrate: Use [³H]-cGMP (approx. 100,000 cpm/tube) mixed with unlabelled cGMP (1 µM final conc).[1][2][3]

  • Inhibitor Titration: Prepare 1-Propylpiperazine inhibitor in 100% DMSO. Serial dilute (10 µM to 0.01 nM) ensuring final DMSO concentration is <1%.

  • Incubation:

    • Mix 20 µL Enzyme + 20 µL Inhibitor + 20 µL Substrate.

    • Incubate at 30°C for 20 minutes (Linear phase).

  • Termination: Stop reaction with 50 µL snake venom (Crotalus atrox) nucleotidase (1 mg/mL). Incubate 10 min at 30°C to convert [³H]-GMP to [³H]-Guanosine.

  • Separation: Apply mixture to DEAE-Sephadex A-25 columns. Elute [³H]-Guanosine with distilled water.

  • Quantification: Count eluate in a liquid scintillation counter.

  • Validation Check: Z-factor must be >0.5. Reference standard (Sildenafil) must yield IC50 within 2-fold of historical mean (3.5 nM).[1][2][3]

Protocol B: ELISA Cross-Reactivity Assessment

Purpose: To quantify the "stealth" nature of the propyl derivative against standard screens.

  • Plate Coating: Coat 96-well microplate with Sildenafil-BSA conjugate (0.5 µ g/well ) in carbonate buffer (pH 9.6) overnight.

  • Blocking: Block with 1% Casein in PBS-T for 1 hour.

  • Competition Step:

    • Add 50 µL of standard (Sildenafil) or Test Compound (1-Propyl Analogue) at varying concentrations (0.1 – 1000 ng/mL).[1][2][3]

    • Immediately add 50 µL of anti-Sildenafil Rabbit Polyclonal Antibody (optimized titer).[3]

    • Incubate 1 hour at Room Temp with shaking (500 rpm).

  • Detection: Wash 3x with PBS-T. Add HRP-conjugated Goat Anti-Rabbit IgG.[1][2][3] Incubate 45 min.

  • Readout: Add TMB substrate. Stop with 1N H₂SO₄.[2][3] Measure OD at 450 nm.

  • Calculation:

    
    [1][2][3]
    

Workflow Visualization

The following diagram outlines the decision matrix for validating 1-Propylpiperazine inhibitors.

Workflow Start Candidate: 1-Propylpiperazine Inhibitor Step1 1. In Silico Docking (Check Q-Pocket Fit) Start->Step1 Step2 2. PDE5 Potency Assay (Target Validation) Step1->Step2 Decision1 IC50 < 10nM? Step2->Decision1 Decision1->Start No (Redesign) Step3 3. Selectivity Panel (PDE6, PDE11, PDE1) Decision1->Step3 Yes Step4 4. Immunoassay Screen (Cross-Reactivity Check) Step3->Step4 OutcomeB Poor Selectivity Retinal Toxicity Risk Step3->OutcomeB PDE6 Hit OutcomeA High Selectivity (>50x) Low Cross-Reactivity Step4->OutcomeA Ideal Profile

Caption: Validation workflow for ensuring safety and efficacy of propyl-substituted inhibitors.

References

  • Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Clinical Practice.[3] Link

  • Venkatesan, J., et al. (2013). Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: analytical techniques and challenges. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Bischoff, E. (2004). Potency, selectivity, and consequences of nonselective phosphodiesterase inhibition. International Journal of Impotence Research.[3] Link

  • Food and Drug Administration (FDA). Tadalafil Prescribing Information (Selectivity Data).[3]Link[1][2][3]

  • PubChem Compound Summary. Propoxyphenyl thiohomosildenafil (1-Propylpiperazine analogue).[1][2][3]Link[1][2][3]

Sources

Validation

The Nitrogen Switch: A Comparative Analysis of Piperazine and Piperidine Scaffolds in Medicinal Chemistry

[1] Executive Summary In the architecture of small molecule therapeutics, the choice between a piperidine (azacyclohexane) and a piperazine (1,4-diazacyclohexane) scaffold is rarely arbitrary.[1] It is a strategic "nitro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the architecture of small molecule therapeutics, the choice between a piperidine (azacyclohexane) and a piperazine (1,4-diazacyclohexane) scaffold is rarely arbitrary.[1] It is a strategic "nitrogen switch" that fundamentally alters the physicochemical landscape of a lead compound.

As a Senior Application Scientist, I often describe this decision as a trade-off between lipophilic potency and hydrophilic compliance . Piperidine offers a robust, lipophilic core often associated with high-affinity hydrophobic binding and membrane permeability.[1][2] Piperazine, by introducing a second nitrogen, acts as a "solubility handle," lowering LogP and offering a secondary site for fine-tuning ionization, albeit with increased metabolic complexity.

This guide provides a head-to-head technical comparison to assist medicinal chemists in scaffold selection, supported by experimental protocols and mechanistic insights.[1]

Physicochemical Fundamentals: The Structural Divergence

At their core, these scaffolds differ by a single atom—a carbon replaced by a nitrogen at position 4. However, this substitution triggers a cascade of electronic and conformational changes.

Basicity and Ionization (pKa)

The most critical differentiator is the acid-dissociation constant (pKa).

  • Piperidine: Acts as a typical secondary amine with a high pKa (~11.2). At physiological pH (7.4), it is almost exclusively protonated (

    
    ). This cationic charge drives electrostatic interactions (e.g., Asp/Glu residues in GPCRs) but can hinder passive diffusion if not balanced by lipophilicity.
    
  • Piperazine: Possesses two nitrogen centers.[1][3][4][5] The first pKa is similar to piperidine (~9.8), but the second nitrogen is significantly less basic (pKa ~5.3) due to the electron-withdrawing inductive effect of the first ammonium center.

    • Strategic Implication: Piperazine allows for the existence of a monocationic species at physiological pH, whereas the dication is rare unless pH drops significantly. This "tunable" ionization is vital for balancing solubility with permeability.

Conformational Dynamics

Both rings predominantly adopt a chair conformation to minimize steric strain.

  • Piperidine: Stable chair conformation. Substituents at C2-C6 prefer equatorial positions to avoid 1,3-diaxial interactions.

  • Piperazine: Also adopts a chair, but the presence of two nitrogens introduces rapid N-inversion . This reduces the energy barrier between conformers, making piperazine generally more flexible and entropically "looser" in binding pockets unless constrained by bulky N-substituents.

Table 1: Comparative Physicochemical Profile[6]
PropertyPiperidine ScaffoldPiperazine ScaffoldImpact on Drug Design
Structure 1 Nitrogen (Pos 1)2 Nitrogens (Pos 1,[4] 4)Piperazine is more polar.[1]
Typical pKa ~11.2 (Strong Base)pKa1 ~9.8, pKa2 ~5.3Piperidine is a "hard" cation; Piperazine is tunable.
LogP (Lipophilicity) Higher (More Lipophilic)Lower (~1.5 units lower)Piperazine improves aqueous solubility.[1]
Polar Surface Area (PSA) Lower (~12 Ų)Higher (~24 Ų)Piperazine increases PSA, reducing BBB penetration risk if too high.
H-Bonding 1 Donor / 1 Acceptor1 Donor / 2 AcceptorsPiperazine offers more vectoral H-bond opportunities.

Pharmacokinetic Profiling (ADME) & Toxicity[1][7]

Metabolic Stability

The "Nitrogen Switch" drastically alters metabolic fate.

  • Piperidine: The metabolic "soft spots" are the Carbon atoms alpha to the nitrogen (C2/C6) or the remote C4 position. Oxidation here leads to lactams or hydroxylated species.

  • Piperazine: The ring is generally more resistant to carbon oxidation. However, the nitrogens are prime targets for N-oxidation and N-dealkylation . Furthermore, the piperazine ring is susceptible to oxidative ring opening (cleavage), a pathway less common in piperidines.

The hERG Liability & Phospholipidosis
  • hERG Blockade: The hERG potassium channel pharmacophore often requires a basic nitrogen and a lipophilic tail. Piperidines, being highly basic and lipophilic, are frequent offenders (e.g., Terfenadine). Switching to piperazine often mitigates hERG toxicity by lowering LogP and altering the basicity profile, reducing the affinity for the channel's hydrophobic pore.

  • Phospholipidosis: Cationic amphiphilic drugs (CADs) accumulate in lysosomes, causing phospholipidosis. Piperidines, with their permanent positive charge at pH 7.4 and high lipophilicity, carry a higher risk compared to the more polar piperazines.

Decision Logic & Visualization

Diagram 1: Scaffold Selection Decision Tree

This diagram outlines the logical flow for selecting between piperidine and piperazine during lead optimization.

ScaffoldSelection Start Lead Optimization: Nitrogen Heterocycle Choice SolubilityCheck Is Aqueous Solubility < 10 µM? Start->SolubilityCheck TargetBinding Is Hydrophobic Interaction at Pos 4 Critical? SolubilityCheck->TargetBinding No (Solubility OK) Piperazine SELECT PIPERAZINE (Lowers LogP, Adds Polar Surface) SolubilityCheck->Piperazine Yes (Need Polarity) hERGCheck Is hERG IC50 < 10 µM? TargetBinding->hERGCheck No Piperidine SELECT PIPERIDINE (Maintains Lipophilicity, High Affinity) TargetBinding->Piperidine Yes (Lipophilic Pocket) hERGCheck->Piperazine Yes (Reduce Lipophilicity) hERGCheck->Piperidine No (Safety OK)

Caption: Decision logic for switching between scaffolds based on solubility, binding mode, and safety signals.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Purpose: To determine the precise ionization constants, distinguishing the mono- and di-protic nature of the piperazine vs. the mono-protic piperidine.

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (standardized).

  • 0.15 M KCl (ionic strength adjuster).

  • Degassed HPLC-grade water.

Workflow:

  • Preparation: Dissolve 5 mg of the test compound in 20 mL of 0.15 M KCl solution. Ensure the solution is under a nitrogen blanket to prevent CO2 absorption (which affects pH).

  • Acidification: Add excess 0.01 M HCl to lower the pH to ~2.0, ensuring full protonation (dication for piperazine, monocation for piperidine).

  • Titration: Titrate with 0.01 M NaOH using an autotitrator (e.g., Sirius T3 or Mettler Toledo). Add titrant in 5 µL increments.

  • Data Acquisition: Record pH vs. Volume of NaOH.

  • Analysis:

    • Piperidine:[1][2][3][6][7][8][9][10][11][12][13][14] Look for a single inflection point. Calculate pKa using the Henderson-Hasselbalch equation.

    • Piperazine:[1][2][3][4][5][6][8][10][11][12][13][14] Look for two inflection points. The first (lower pH) corresponds to the deprotonation of the less basic nitrogen; the second (higher pH) corresponds to the more basic nitrogen.

  • Validation: Use Quinine (pKa 4.1, 8.5) as a reference standard.

Protocol B: Microsomal Stability Assay (Metabolic Fate)

Purpose: To quantify intrinsic clearance (


) and identify metabolic hotspots (N-oxidation vs. C-hydroxylation).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

Workflow:

  • Incubation: Prepare a 1 µM solution of the test compound (piperazine or piperidine analog) in phosphate buffer containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH system.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile (containing internal standard like Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • 
      .
      

Mechanistic Visualization: Metabolic Pathways

Diagram 2: Comparative Metabolic Liabilities

This diagram illustrates the divergent metabolic risks associated with each scaffold.

Metabolism Piperidine Piperidine Scaffold C_Ox C-Hydroxylation (CYP450) Piperidine->C_Ox Primary Route (Positions 2,6,4) N_Ox_Pip N-Oxidation (FMO/CYP) Piperidine->N_Ox_Pip Secondary Route Piperazine Piperazine Scaffold N_Ox_Pz N-Oxidation (Major Pathway) Piperazine->N_Ox_Pz High Liability (Two Sites) RingOpen Ring Cleavage (Ethylenediamine formation) Piperazine->RingOpen Toxicity Risk (Reactive Aldehydes)

Caption: Metabolic divergence showing the higher risk of reactive ring-opening metabolites in piperazines.

Case Studies: The Scaffold in Action

Case Study 1: The Solubility Fix (Imatinib)

In the development of Imatinib (Gleevec) , the N-methylpiperazine moiety was deliberately appended to the amide core.

  • Role: It served as a "solubility tail." The piperazine nitrogen (pKa ~8.0 in the specific electronic environment) ensured the drug was protonated in the stomach, facilitating dissolution, while maintaining enough lipophilicity for cell entry. A piperidine here would have likely increased LogP too drastically, hurting oral bioavailability.

Case Study 2: The Specificity Switch (Sigma-1 Receptors)

A recent study on Histamine H3/Sigma-1 receptor ligands demonstrated the "Nitrogen Switch" effect.

  • Observation: Replacing a piperazine core with piperidine significantly increased affinity for the Sigma-1 receptor (

    
     3.6 nM vs 1531 nM).
    
  • Mechanism:[6][10][12][13] The piperidine analog existed almost exclusively as a monocation, forming a critical salt bridge with Glu172 in the receptor. The piperazine analog, with its different pKa profile and polarity, failed to maintain this optimal electrostatic interaction [2].

References

  • Lazewska, D., et al. (2022).[6] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[10][12][13] ACS Chemical Neuroscience. Retrieved from [Link]

  • Molina-López, A., et al. (2022).[11] Piperazine.[1][2][3][4][5][6][8][10][11][14] Encyclopedia of Toxicology (Fourth Ed.).[11] Retrieved from [Link]

  • Chen, Y., et al. (2023).[9] Application of Chiral Piperidine Scaffolds in Drug Design.[2][4][9] Pharmaceutical Fronts.[1][9] Retrieved from [Link]

  • Aronson, J.K. (2016). Piperazine designer drugs: Hepatotoxicity and Metabolism.[8] Meyler's Side Effects of Drugs. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Propylpiperazine: Proper Disposal Procedures &amp; Operational Safety Guide

Executive Summary & Core Directive 1-Propylpiperazine (CAS 20302-04-5) is a secondary/tertiary amine intermediate used frequently in pharmaceutical synthesis.[1] Its disposal requires strict adherence to protocols govern...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-Propylpiperazine (CAS 20302-04-5) is a secondary/tertiary amine intermediate used frequently in pharmaceutical synthesis.[1] Its disposal requires strict adherence to protocols governing corrosive and flammable waste.

Operational Mandate: Treat 1-Propylpiperazine as a Class 8 (Corrosive) and Class 3 (Flammable) hazard. Do not dispose of down the drain. Segregation from nitrating agents is critical to prevent the formation of carcinogenic nitrosamines.

Chemical Profile & Waste Classification[2]

To ensure regulatory compliance (RCRA/EPA), this substance must be characterized by its most severe hazards.

Physical & Chemical Properties Table
PropertyValue / CharacteristicOperational Implication
CAS Number 20302-04-5Unique Identifier for waste manifests.
Physical State Liquid (Free Base)Requires secondary containment.
Flash Point ~50–60°C (Estimated)*D001 Ignitable Waste code applies.
pH > 11 (Strong Base)D002 Corrosive Waste code applies.
Water Solubility SolubleHigh mobility in spills; do not wash to sewer.
Reactivity Incompatible with Acids, Oxidizers, NitritesRisk of violent heat generation or toxic gas.

*Note: While specific flash point data for the n-propyl isomer is variable in literature, structural analogs (e.g., 1-isopropylpiperazine, FP 54°C) dictate handling this as a Flammable Liquid to ensure maximum safety margins.

Regulatory Waste Codes (RCRA)[3]
  • D001 (Ignitable): Flash point < 60°C (140°F).

  • D002 (Corrosive): pH ≥ 12.5 or corrodes steel.

  • Not P-Listed or U-Listed: It is not a specific commercial chemical product listed under 40 CFR 261.33, but characteristic hazards take precedence.

Waste Segregation Logic (Visualized)

Proper segregation is the first line of defense against laboratory accidents. The following decision tree illustrates how to categorize 1-Propylpiperazine waste.

WasteSegregation Start Waste Generation: 1-Propylpiperazine CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Components CheckMix->AnalyzeMix Yes StreamA Stream A: Basic Organic Waste (Flammable/Corrosive) CheckMix->StreamA No (Pure) IsAcid Contains Strong Acids? AnalyzeMix->IsAcid IsOxidizer Contains Oxidizers? IsAcid->IsOxidizer No DoNotMix STOP: Potential Explosion/Carcinogen Risk Segregate Immediately IsAcid->DoNotMix Yes (Exotherm) IsNitrite Contains Nitrites/Nitrates? IsOxidizer->IsNitrite No IsOxidizer->DoNotMix Yes (Fire) IsNitrite->StreamA No (Compatible Solvents) IsNitrite->DoNotMix Yes (Nitrosamines) StreamB Stream B: Neutralized Aqueous Waste (Only if <5% organic)

Figure 1: Waste Segregation Decision Tree. Note the critical stop points for acids and nitrites.

Detailed Disposal Procedures

Scenario A: Small-Scale Laboratory Waste (< 500 mL)

Goal: Safe accumulation in satellite accumulation areas (SAA).

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers (aluminum/zinc) which can react with amines to release hydrogen gas.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-Propylpiperazine, [Solvent Name]"

    • Hazards: Check "Flammable" and "Corrosive".[1]

  • Bulking:

    • Pour waste into the "Basic Organic Waste" stream.

    • Do NOT pour into the "Acidic Organic" stream. The heat of neutralization can pressurize and rupture the container.

Scenario B: Process Scale / Pure Chemical Disposal (> 1 L)

Goal: Preparation for commercial incineration.

  • Packaging: Collect in UN-rated drums (e.g., UN 1A1 steel drum with phenolic lining or 1H1 plastic drum).

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.

  • Professional Disposal: Contact your EHS department to schedule pickup. The preferred destruction method is Incineration with secondary combustion to ensure complete destruction of the nitrogenous ring structure.

Spill Response & Cleanup Workflow

Immediate Action: Evacuate the immediate area if the spill is >100 mL or if ventilation is poor.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Flammable Vapors?) Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat (Respirator if high vapor) Assess->PPE Ventilate Eliminate Ignition Sources & Ventilate Area PPE->Ventilate Absorb Apply Inert Absorbent (Vermiculite/Sand) Ventilate->Absorb Collect Collect in Waste Container Label as D001/D002 Absorb->Collect Clean Wash Surface with Dilute Acetic Acid or Soap Collect->Clean

Figure 2: Operational workflow for spill remediation.[1][2]

Critical Spill Notes:
  • Neutralization: You may use a dilute acid (e.g., 5% citric acid) to neutralize the spill residue after the bulk liquid has been absorbed. Do not apply concentrated acid directly to the pure amine.

  • Absorbents: Use clay, vermiculite, or commercial "organic base" spill pads. Do not use sawdust (combustible).

Storage & Incompatibility Matrix

Preventing accidental mixing is as important as the disposal itself.

Chemical ClassCompatibilityReaction / Hazard
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Violent exothermic reaction; spattering.
Oxidizers (H₂O₂, Permanganates)INCOMPATIBLE Fire/Explosion risk.[3]
Nitrites / Nitrating Agents INCOMPATIBLE Forms N-nitrosamines (Potent Carcinogens).
Acid Anhydrides / Chlorides INCOMPATIBLE Vigorous reaction.
Halogenated Solvents CAUTION May react exothermically over time.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 86846, 1-Propylpiperazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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